molecular formula C30H29F3N6O3 B15591037 BGG463

BGG463

Número de catálogo: B15591037
Peso molecular: 578.6 g/mol
Clave InChI: MZZJNOOADWVFPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BGG463 is a useful research compound. Its molecular formula is C30H29F3N6O3 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJNOOADWVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BGG463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BGG463 Action: A Dual Inhibitor of CDK2 and BCR-ABL

This compound, also known as K03859, is a potent, orally active small molecule inhibitor characterized by its dual activity against Cyclin-Dependent Kinase 2 (CDK2) and the Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog (BCR-ABL) kinase, including the gatekeeper mutant T315I.[1][2][3][4] Developed through a rational "hybrid design" approach, this compound functions as a type II kinase inhibitor. This classification signifies its mechanism of binding to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of inhibition locks the kinase in a catalytically incompetent state. A related compound, K03861, which shares a similar structural scaffold, has been shown to compete with cyclin binding to inhibit CDK2 activity.[5]

The dual inhibitory nature of this compound positions it as a compound of interest in malignancies driven by aberrant activity of both or either of these kinases, such as Chronic Myeloid Leukemia (CML) and potentially other cancers characterized by CDK2 dysregulation.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified against several kinase targets. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) provide a measure of the compound's potency.

Target KinaseIC50 (µM)Reference
BCR-ABL0.09[2][4]
BCR-ABL (T315I mutant)0.590[2][4]
c-ABL (T334I mutant)0.25[2][4]
Target KinaseDissociation Constant (Kd) (nM)CompoundReference
CDK2 (Wild Type)50K03861[5][6]
CDK2 (C118L mutant)18.6K03861[5][6]
CDK2 (A144C mutant)15.4K03861[5][6]
CDK2 (C118L/A144C double mutant)9.7K03861[5][6]

Note: The Kd values for CDK2 are for the closely related compound K03861, as specific IC50 or Kd values for this compound against CDK2 were not available in the reviewed literature. Given the structural similarity and shared mechanism, these values provide a strong indication of the affinity of this chemical scaffold for CDK2.

Signaling Pathways and Molecular Interactions

This compound exerts its therapeutic effects by intercepting key signaling cascades that drive cell proliferation and survival.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL fusion protein drives oncogenesis through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote uncontrolled cell division and inhibit apoptosis. This compound, by binding to the inactive conformation of the ABL kinase domain, prevents its autophosphorylation and subsequent activation of these downstream effectors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates STAT5 STAT5 BCR_ABL->STAT5 Activates This compound This compound This compound->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT5->Proliferation cluster_cell_cycle Cell Cycle Progression G1 G1 Phase Cyclin_E_CDK2 Cyclin E / CDK2 G1->Cyclin_E_CDK2 Activates S S Phase Cyclin_A_CDK2 Cyclin A / CDK2 S->Cyclin_A_CDK2 Activates G2_M G2/M Phase Cyclin_E_CDK2->S Promotes G1/S Transition Cyclin_A_CDK2->G2_M Promotes S Phase Progression This compound This compound This compound->Cyclin_E_CDK2 Inhibits This compound->Cyclin_A_CDK2 Inhibits Start Start Prepare_Reagents Prepare Reagents: This compound dilutions, Kinase, Substrate, ATP Start->Prepare_Reagents Dispense_this compound Dispense this compound/ DMSO to Plate Prepare_Reagents->Dispense_this compound Add_Kinase Add Kinase & Pre-incubate Dispense_this compound->Add_Kinase Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mix Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_and_Detect Read_Plate Read Luminescence Stop_and_Detect->Read_Plate Analyze_Data Analyze Data: Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Start Start Cell_Culture Culture K-562 Cells Start->Cell_Culture Treat_Cells Treat with this compound/ DMSO Cell_Culture->Treat_Cells Lyse_Cells Prepare Cell Lysates Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE & Western Blot Transfer Lyse_Cells->SDS_PAGE Antibody_Probing Probe with Primary & Secondary Antibodies SDS_PAGE->Antibody_Probing Detect_Signal ECL Detection Antibody_Probing->Detect_Signal Analyze_Results Quantify Band Intensities Detect_Signal->Analyze_Results End End Analyze_Results->End cluster_model CML Mouse Model Generation cluster_efficacy Efficacy Study Harvest_BM Harvest Bone Marrow Transduce_Cells Retroviral Transduction with BCR-ABL Harvest_BM->Transduce_Cells Transplant Transplant into Irradiated Mice Transduce_Cells->Transplant Monitor_Disease Monitor for CML Development Transplant->Monitor_Disease Randomize Randomize Mice Monitor_Disease->Randomize Treat Oral Administration of This compound or Vehicle Randomize->Treat Monitor_Progression Monitor Disease Progression Treat->Monitor_Progression Analyze Endpoint Analysis Monitor_Progression->Analyze

References

An In-Depth Technical Guide to BGG463 and the Challenge of the BCR-ABL T315I Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This has driven the development of novel therapeutic agents capable of targeting this recalcitrant mutant. This technical guide provides a comprehensive overview of BGG463, a rationally designed inhibitor developed to address the T315I mutation. While specific preclinical data for this compound is not extensively available in the public domain, this guide will discuss its conceptual framework, the scientific rationale behind its design, and the general methodologies employed to characterize such targeted inhibitors. We will delve into the core signaling pathways, present illustrative data of what would be expected from a compound like this compound, and provide detailed experimental protocols for the evaluation of similar inhibitors.

Introduction: The T315I Conundrum in CML Therapy

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.

The advent of tyrosine kinase inhibitors (TKIs) such as imatinib (B729) revolutionized CML treatment. However, the development of resistance, particularly through point mutations in the ABL kinase domain, remains a major hurdle. The T315I mutation, where threonine at position 315 is replaced by a bulkier isoleucine, is notoriously problematic. This substitution sterically hinders the binding of most ATP-competitive inhibitors and disrupts a key hydrogen bond necessary for their efficacy, rendering them ineffective.[1][2]

To overcome this resistance, third-generation TKIs and novel therapeutic strategies have been pursued. This compound emerged from rational drug design efforts aimed at specifically inhibiting the T315I mutant of BCR-ABL.

This compound: A Rationally Designed T315I Inhibitor

This compound is a derivative of BBT594 and was developed as an inhibitor of the Bcr-Abl T315I fusion protein.[3] While detailed public data on this compound is limited, its development is rooted in the principles of rational drug design, which leverages structural and mechanistic insights to create targeted therapies. The design of such inhibitors typically involves creating molecules that can accommodate the structural changes induced by the T315I mutation within the ATP-binding pocket of the ABL kinase domain.

Illustrative Preclinical Data for a T315I-Targeted Inhibitor

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data that would be anticipated for a potent and selective BCR-ABL T315I inhibitor, based on published data for similar compounds.

Table 1: Illustrative In Vitro Kinase Inhibitory Activity

Kinase TargetIllustrative IC50 (nM)
Wild-Type BCR-ABL< 10
BCR-ABL T315I< 50
c-KIT> 1000
PDGFRα> 1000
SRC> 500

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Table 2: Illustrative Cellular Anti-proliferative Activity

Cell LineBCR-ABL StatusIllustrative IC50 (nM)
K562Wild-Type< 20
Ba/F3 p210Wild-Type< 20
Ba/F3 p210 T315IT315I Mutant< 100

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation.

Table 3: Illustrative In Vivo Efficacy in a T315I Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Imatinib (100 mg/kg, QD)< 10
This compound-like Compound (50 mg/kg, QD)> 80

Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.

Signaling Pathways and Mechanism of Action

The BCR-ABL fusion protein activates a cascade of downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound, as a BCR-ABL inhibitor, is designed to block the initial phosphorylation events that trigger these cascades.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK T315I T315I Mutation (Resistance) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->BCR_ABL Inhibition Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (WT & T315I) - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Dispense_Compound Dispense this compound into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase (WT or T315I) Dispense_Compound->Add_Kinase Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Add_Kinase->Initiate_Reaction Incubate Incubate (30°C, 60 min) Initiate_Reaction->Incubate Detect_ADP Detect ADP (e.g., ADP-Glo™) Incubate->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End T315I_Logic CML Chronic Myeloid Leukemia (CML) BCR_ABL BCR-ABL Oncoprotein CML->BCR_ABL is driven by TKI_Therapy Tyrosine Kinase Inhibitor (TKI) Therapy (e.g., Imatinib) BCR_ABL->TKI_Therapy is targeted by Clinical_Response Initial Clinical Response TKI_Therapy->Clinical_Response leads to Acquired_Resistance Acquired Resistance Clinical_Response->Acquired_Resistance can be followed by T315I_Mutation T315I 'Gatekeeper' Mutation Acquired_Resistance->T315I_Mutation is often caused by Steric_Hindrance Steric Hindrance & Loss of H-Bond T315I_Mutation->Steric_Hindrance results in TKI_Ineffectiveness Ineffectiveness of 1st/2nd Gen TKIs Steric_Hindrance->TKI_Ineffectiveness causes Unmet_Need Unmet Clinical Need TKI_Ineffectiveness->Unmet_Need creates Rational_Design Rational Drug Design Unmet_Need->Rational_Design drives BGG463_Development Development of this compound-like Inhibitors Rational_Design->BGG463_Development leads to Overcome_Resistance Overcoming T315I-mediated Resistance BGG463_Development->Overcome_Resistance aims for

References

BGG463: A Dual Inhibitor of BCR-ABL and CDK2 for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BGG463 (also known as K03859 or NVP-BGG463), a small molecule inhibitor with reported activity against Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) and Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound for Chronic Myeloid Leukemia (CML), particularly in the context of resistance to existing therapies.

Disclaimer: The majority of the data presented in this guide is aggregated from publicly available chemical supplier datasheets. These sources consistently reference a 2008 presentation by Manley, P.W., et al., which is not available as a full peer-reviewed publication. Consequently, specific experimental protocols for this compound have not been published and the methodologies outlined herein are based on established, generic protocols for the relevant assays.

Introduction to this compound

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, for instance, confers resistance to most first and second-generation TKIs.[1][2][3]

This compound is a rationally designed inhibitor that has been reported to be effective against both wild-type BCR-ABL and its clinically significant mutants, including the T315I variant. Furthermore, this compound is described as a type II CDK2 inhibitor, suggesting a dual mechanism of action that could be advantageous in overcoming resistance and inducing cell cycle arrest.[4][5]

Physicochemical Properties and In Vitro Activity

This compound is an orally active compound with the following properties:

PropertyValue
Synonyms K03859, NVP-BGG463
Molecular Formula C₃₀H₂₉F₃N₆O₃
Molecular Weight 578.6 g/mol
CAS Number 890129-26-7

The in vitro inhibitory activity of this compound against various kinases, as reported by chemical suppliers, is summarized below. This data indicates that this compound is a potent inhibitor of BCR-ABL and also targets the T315I mutant, albeit with a higher IC50 value.

TargetIC50 (μM)Source
BCR-ABL0.09[6]
c-ABL-T334I0.25[6]
BCR-ABL-T315I0.590[6]
CDK2Not specified[4][5]

Mechanism of Action and Signaling Pathways

This compound is believed to exert its anti-leukemic effects through the dual inhibition of the BCR-ABL and CDK2 signaling pathways.

Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered adhesion. Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting the kinase activity of BCR-ABL, this compound is expected to block these downstream signals, thereby inducing apoptosis and inhibiting the proliferation of CML cells. Its activity against the T315I mutant is of particular interest, as this mutation sterically hinders the binding of many other TKIs.

BCR_ABL_Pathway BCR_ABL BCR-ABL RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT This compound This compound This compound->BCR_ABL Proliferation Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK_STAT->Proliferation

BCR-ABL Signaling Pathway and Inhibition by this compound.
Inhibition of the CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily involved in the G1 to S phase transition. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell division. By targeting CDK2, this compound may offer a therapeutic advantage by directly halting the proliferation of CML cells, a mechanism that is independent of BCR-ABL inhibition. This dual-targeting approach could potentially lead to synergistic anti-leukemic effects and may be effective in cases where resistance to BCR-ABL inhibitors is not solely dependent on kinase domain mutations.

CDK2_Pathway Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest This compound This compound This compound->CDK2 This compound->Cell_Cycle_Arrest DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Panel Kinase Selectivity Profiling Kinase_Assay->Kinase_Panel Cell_Viability Cell Viability/Proliferation Assay (GI50 Determination) Kinase_Panel->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-CrkL) Cell_Viability->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Pharmacokinetics Pharmacokinetics (PK) (Bioavailability, Half-life) Cell_Cycle_Analysis->Pharmacokinetics Efficacy In Vivo Efficacy (CML Mouse Models) Pharmacokinetics->Efficacy

References

BGG463: A Dual Inhibitor of CDK2 and BCR-ABL for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of BGG463 (K03859)

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, also known as K03859. This compound is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with additional potent activity against the BCR-ABL fusion protein, including the clinically significant T315I mutant. This dual inhibitory profile positions this compound as a promising therapeutic candidate for various malignancies, including certain leukemias and solid tumors.

Introduction

The deregulation of cell cycle progression is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of many tumors.[1] CDK2, in particular, plays a crucial role in the G1/S phase transition, making it an attractive target for anticancer drug development.[2] Concurrently, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myelogenous Leukemia (CML).[3][4] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations, such as the T315I "gatekeeper" mutation, presents a significant clinical challenge.[3][5]

This compound has emerged as a small molecule inhibitor with a dual mechanism of action, targeting both CDK2 and BCR-ABL. Its ability to inhibit the T315I mutant of BCR-ABL makes it a particularly interesting compound for overcoming TKI resistance in CML.[6]

Discovery and Rationale

The discovery of this compound was likely driven by the therapeutic need for agents that can overcome resistance to existing cancer therapies. The rationale for developing a dual CDK2 and BCR-ABL inhibitor is multifaceted:

  • Targeting CDK2: Aberrant CDK2 activity is implicated in the proliferation of various cancer cells. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, providing a direct antitumor effect.[1][2]

  • Overcoming TKI Resistance: The T315I mutation in BCR-ABL confers resistance to most clinically approved TKIs.[3][5] An inhibitor effective against this mutant is a critical unmet need for CML patients who have failed prior therapies.[4]

  • Potential for Synergy: Targeting two distinct and crucial cancer-driving pathways could lead to synergistic antitumor activity and potentially delay the onset of resistance.

Mechanism of Action

This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. This mode of inhibition often leads to higher selectivity and can be effective against mutations that confer resistance to type I inhibitors.

CDK2 Inhibition

As a type II inhibitor of CDK2, this compound binds to the inactive conformation of the kinase, preventing its activation by cyclin partners. This leads to a blockade of the G1/S transition of the cell cycle, ultimately inhibiting cell proliferation.

cluster_0 G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S Phase S Phase E2F->S Phase Promotes Transcription G1 Phase G1 Phase G1 Phase->Cyclin D G1 Phase->Cyclin E This compound This compound This compound->CDK2 Inhibits BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Activates RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway Activates Proliferation Proliferation STAT5->Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival This compound This compound This compound->BCR-ABL Inhibits cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Data_Analysis Data Analysis (IC50, TGI) Biochemical_Assay->Data_Analysis Cellular_Assay Cellular Assay (e.g., Proliferation) Cellular_Assay->Data_Analysis Animal_Model Establish Animal Model (e.g., Xenograft) Dosing Drug Administration (e.g., Oral Gavage) Animal_Model->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight) Monitoring->Endpoint Endpoint->Data_Analysis Lead_Compound Lead Compound (this compound) Lead_Compound->Biochemical_Assay Lead_Compound->Cellular_Assay Data_Analysis->Animal_Model Promising Candidates

References

BGG463: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known as NVP-BGG463 or K03859, is a potent, orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl tyrosine kinase, including the gatekeeper mutant T315I.[1] Developed through a rational 'hybrid design' approach, this compound locks the target kinase in an inactive "DFG-out" conformation, a mechanism shared with the well-known kinase inhibitor imatinib.[2] Its ability to inhibit the T315I mutant of Bcr-Abl, which is resistant to first and second-generation Abl kinase inhibitors, makes it a compound of significant interest in the context of chronic myeloid leukemia (CML). This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data available for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the formal name 6-[[6-(acetylamino)-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthalenecarboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
Formal Name 6-[[6-(acetylamino)-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthalenecarboxamide[1]
Synonyms NVP-BGG463, K03859[1]
CAS Number 890129-26-7[1]
Molecular Formula C₃₀H₂₉F₃N₆O₃[1]
Molecular Weight 578.6 g/mol [1]
SMILES CC(NC1=CC(OC2=CC=C3C(C(NC(C=C4C(F)(F)F)=CC=C4CN5CCN(CC5)C)=O)=CC=CC3=C2)=NC=N1)=O[1]
InChI InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32,33))17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40)[1]
Table 2: Physicochemical Properties
PropertyValue
Physical Form Solid[1]
Color Light yellow to yellow
Solubility DMSO: 0.1-1 mg/mL (Slightly soluble)[1]Methanol: 1-10 mg/mL (Sparingly soluble)[1]Formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mLFormulated in 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.08 mg/mLFormulated in 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL
Predicted pKa 12.06 ± 0.70
Predicted Boiling Point 669.0 ± 55.0 °C
Storage Temperature -20°C

Pharmacological Properties and Mechanism of Action

This compound is a dual inhibitor of the Bcr-Abl tyrosine kinase and CDK2. Its mechanism of action involves binding to the kinase domain and stabilizing the inactive "DFG-out" conformation, which disrupts the assembly of the hydrophobic spine essential for kinase activity.[2]

Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against wild-type Bcr-Abl and several clinically relevant mutants, most notably the T315I "gatekeeper" mutation that confers resistance to many other tyrosine kinase inhibitors. It is also a potent inhibitor of CDK2.

Table 3: this compound Kinase Inhibitory Activity (IC₅₀)
Kinase TargetIC₅₀ (µM)
BCR-ABL 0.09
BCR-ABL (T315I) 0.590
c-ABL (T334I) 0.25
CDK2 Not explicitly quantified in the provided search results.

This compound is also reported to inhibit other tyrosine kinases such as EPHA2, JAK3, and RET. A comprehensive kinase selectivity profile across the human kinome would be beneficial for a more complete understanding of its off-target effects.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are not widely available in the public domain. However, it is described as being orally active and demonstrating good efficacy in mouse models of Chronic Myeloid Leukemia (CML). Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and alter cell adhesion. This compound's inhibition of Bcr-Abl, including the drug-resistant T315I mutant, blocks these aberrant signals.

Bcr_Abl_Signaling cluster_downstream Downstream Pathways Bcr_Abl Bcr-Abl RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT This compound This compound This compound->Bcr_Abl Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT_mTOR->Survival JAK_STAT->Survival

This compound inhibits Bcr-Abl, blocking downstream pro-survival pathways.
CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell division. By acting as a type II inhibitor, this compound can arrest the cell cycle and inhibit tumor growth.

CDK2_Signaling Cyclin_E_A Cyclin E / Cyclin A CDK2 CDK2 Cyclin_E_A->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes This compound This compound This compound->CDK2 Inhibits

This compound inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

In Vitro Kinase Assays
  • Biochemical Assays: To determine the IC₅₀ values, radiometric assays (e.g., using ³³P-ATP) or non-radioactive assays (e.g., ADP-Glo™, LanthaScreen™) with recombinant Bcr-Abl (wild-type and mutants) and CDK2/Cyclin complexes would be utilized.

  • Cell-Based Assays:

    • Proliferation Assays: The anti-proliferative activity of this compound can be assessed in CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Bcr-Abl) using assays such as MTT, CellTiter-Glo®, or direct cell counting.

    • Apoptosis Assays: Induction of apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for cleavage of PARP and caspase-3.

    • Western Blotting: To confirm the mechanism of action, the phosphorylation status of Bcr-Abl and its downstream targets (e.g., CrkL, STAT5) and CDK2 substrates (e.g., Rb) can be analyzed in treated cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assays (IC50 determination) Cellular Cell-Based Assays (Proliferation, Apoptosis, Western Blot) Biochemical->Cellular Confirms cellular potency Animal_Models CML Mouse Models (e.g., xenografts) Cellular->Animal_Models Leads to in vivo testing PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Evaluates efficacy and ADME

A typical preclinical evaluation workflow for a kinase inhibitor like this compound.
In Vivo Studies

  • Animal Models: The efficacy of orally administered this compound would be evaluated in mouse models of CML. This could involve subcutaneous xenografts of human CML cell lines in immunodeficient mice or transgenic mouse models that develop a CML-like disease.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound would be measured over time after oral and intravenous administration to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.

  • Pharmacodynamic Analysis: The in vivo inhibition of Bcr-Abl and CDK2 signaling can be assessed by analyzing tumor biopsies or surrogate tissues for changes in the phosphorylation of downstream targets.

Clinical Development and Safety

As of the latest available information, there is no public record of this compound entering clinical trials. Therefore, its clinical safety and efficacy in humans have not been established. Any handling and use of this compound should be restricted to preclinical research settings, and appropriate safety precautions should be taken.

Conclusion

This compound is a promising preclinical compound with a dual mechanism of action against Bcr-Abl and CDK2. Its most significant feature is its ability to inhibit the T315I mutant of Bcr-Abl, a major challenge in the treatment of CML. While the publicly available data on this compound is limited, it represents a valuable tool for researchers studying kinase inhibition, drug resistance, and the development of novel cancer therapeutics. Further investigation into its broader kinase selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

BGG463: A Preclinical Dual Inhibitor of Bcr-Abl and CDK2 - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known by the synonyms K03859 and NVP-BGG463, is a preclinical small molecule inhibitor targeting two key proteins implicated in cancer: the Bcr-Abl fusion protein, including the drug-resistant T315I mutant, and Cyclin-Dependent Kinase 2 (CDK2). Its development represents a rational design approach to overcome resistance to existing therapies in Chronic Myeloid Leukemia (CML). While detailed pharmacokinetic and pharmacodynamic data remain largely within the proprietary domain, this guide synthesizes the currently available public information to provide a technical overview of this compound.

Introduction

This compound emerged from research efforts to develop effective therapies for CML, particularly for patients who have developed resistance to first and second-generation tyrosine kinase inhibitors (TKIs) due to mutations in the Bcr-Abl kinase domain. The T315I "gatekeeper" mutation is a significant clinical challenge, rendering many TKIs ineffective. This compound was designed as a type II inhibitor to potently target both wild-type and T315I mutant Bcr-Abl. Additionally, its activity against CDK2 suggests potential applications in other malignancies where cell cycle dysregulation is a key driver.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the enzymatic activity of its target kinases.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Cell Line/System
c-Abl (T334I)0.25Biochemical Assay
Bcr-Abl0.09Biochemical Assay
Bcr-Abl (T315I)0.590Biochemical Assay
CDK2Not specifiedBiochemical Assay

Note: The specific IC50 value for CDK2 is not publicly available, though it is described as an orally active type II inhibitor of this target.

Signaling Pathways

This compound is known to interfere with at least two critical signaling pathways involved in cell proliferation and survival.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. It activates a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to increased cell division and inhibition of apoptosis. This compound, by inhibiting the kinase activity of Bcr-Abl, blocks these downstream signals.

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl RAS RAS/MAPK Pathway Bcr_Abl->RAS PI3K PI3K/AKT Pathway Bcr_Abl->PI3K STAT5 STAT5 Pathway Bcr_Abl->STAT5 This compound This compound This compound->Bcr_Abl Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

This compound inhibits the constitutively active Bcr-Abl kinase.
CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. It forms a complex with Cyclin E and Cyclin A, which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This allows for the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK2, this compound can induce cell cycle arrest.

CDK2_Pathway CyclinE_A Cyclin E / Cyclin A Active_Complex Active Cyclin/CDK2 Complex CyclinE_A->Active_Complex CDK2 CDK2 CDK2->Active_Complex This compound This compound This compound->CDK2 Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase

This compound inhibits CDK2, a key regulator of the cell cycle.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound, such as AUC, Cmax, Tmax, and half-life, are not publicly available. Preclinical studies have indicated that this compound demonstrates good oral efficacy in mouse models of CML, suggesting adequate oral bioavailability and exposure in these models. However, without access to the primary data, a quantitative summary cannot be provided.

Experimental Protocols

The detailed experimental protocols for the in vitro and in vivo studies of this compound have not been published in the public domain. The following represents a generalized workflow for the types of experiments that would have been conducted to characterize a compound like this compound.

In Vitro Kinase Inhibition Assay Workflow

This generalized workflow describes how the inhibitory activity of this compound against its target kinases would be determined.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., peptide) - ATP - this compound (serial dilutions) start->reagents incubation Incubate Kinase, Substrate, ATP, and This compound reagents->incubation detection Detect Kinase Activity (e.g., phosphorylation) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Generalized workflow for an in vitro kinase inhibition assay.
In Vivo Efficacy Study Workflow (Mouse Xenograft Model)

This diagram illustrates a typical workflow for assessing the in vivo efficacy of an anti-cancer compound in a mouse model.

In_Vivo_Workflow start Start implantation Implant Human Cancer Cells (e.g., CML cell line) into Immunodeficient Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) tumor_growth->randomization treatment Administer Treatment (e.g., oral gavage) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint end End endpoint->end

Generalized workflow for an in vivo efficacy study.

Conclusion

This compound is a promising preclinical compound with a dual mechanism of action against Bcr-Abl (including the T315I mutant) and CDK2. The available data indicate potent in vitro inhibitory activity. While its development status is not publicly known and detailed pharmacokinetic and experimental data are not available, the foundational science behind this compound highlights a valid therapeutic strategy for overcoming drug resistance in CML and potentially for treating other cancers driven by cell cycle dysregulation. Further disclosure of preclinical and any potential clinical data would be necessary for a complete assessment of its therapeutic potential.

BGG463 (CAS Number 890129-26-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND AT A GLANCE

Identifier Value
Name BGG463
Synonyms K03859, NVP-BGG463
CAS Number 890129-26-7
Molecular Formula C₃₀H₂₉F₃N₆O₃
Molecular Weight 578.6 g/mol
Description An orally active, type II protein kinase inhibitor.
Primary Targets BCR-ABL (including T315I mutant), Cyclin-Dependent Kinase 2 (CDK2)

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor targeting key protein kinases implicated in cancer pathogenesis. Developed as a derivative of BBT594, this compound is notable for its activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2] Furthermore, it is characterized as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. This dual activity profile suggests its potential therapeutic application in CML and other malignancies driven by aberrant kinase activity and cell cycle dysregulation.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies for researchers and drug development professionals.

Mechanism of Action

This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. By binding to this allosteric site, this compound locks the kinase in a catalytically incompetent state, preventing the binding and hydrolysis of ATP and subsequent phosphorylation of downstream substrates. This mechanism is similar to that of the well-characterized TKI, Imatinib.

Quantitative Data

The inhibitory activity of this compound has been quantified against several forms of the ABL kinase. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target Kinase IC50 (µM)
BCR-ABL0.09
c-ABL (T334I)0.25
BCR-ABL (T315I)0.590

Data sourced from BioCat and TargetMol product descriptions.[1][3]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the available information describing its characterization, the following sections outline representative methodologies for key assays.

BCR-ABL Autophosphorylation Assay (Cellular)

This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the BCR-ABL kinase within a cellular context, which is a direct indicator of its target engagement and inhibitory activity.

1. Cell Culture:

  • K562 cells, a human CML cell line endogenously expressing the BCR-ABL fusion protein, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.

  • A stock solution of this compound in DMSO is diluted to various concentrations in culture medium.

  • Cells are treated with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

3. Cell Lysis:

  • After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Western Blotting:

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BCR-ABL (e.g., anti-phospho-Abl Tyr245).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • The membrane is then stripped and re-probed with an antibody for total BCR-ABL or a loading control (e.g., β-actin or GAPDH) to normalize the data.

5. Data Analysis:

  • The intensity of the phosphorylated BCR-ABL bands is quantified using densitometry software and normalized to the total BCR-ABL or loading control.

  • The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

To evaluate the effects of this compound on cell cycle progression, likely mediated by its inhibition of CDK2, flow cytometry with propidium (B1200493) iodide (PI) staining can be employed.

1. Cell Culture and Treatment:

  • A suitable cancer cell line (e.g., one known to be sensitive to CDK2 inhibition) is cultured as described above.

  • Cells are seeded and treated with various concentrations of this compound or a vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

2. Cell Fixation:

  • Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.

  • Fixed cells are stored at -20°C for at least 2 hours.

3. Staining:

  • Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • The cells are incubated in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The fluorescence intensity of the PI signal is used to generate a histogram, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

5. Data Analysis:

  • The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

  • The data from this compound-treated cells are compared to the vehicle-treated control to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M).

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound on BCR-ABL and CDK2 impact critical signaling pathways that regulate cell proliferation, survival, and cell cycle progression.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to the malignant phenotype of CML. This compound's inhibition of BCR-ABL is expected to block these pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT5->Survival This compound This compound This compound->BCR_ABL Inhibition

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and pro-survival signaling pathways.

CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S-phase progression by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb).

CDK2_Cell_Cycle cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Cyclin_D_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylation Hypo_pRb Hypophosphorylated pRb pRb_E2F->Hypo_pRb E2F E2F Hypo_pRb->E2F Release Hyper_pRb Hyperphosphorylated pRb Hypo_pRb->Hyper_pRb Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E_CDK2->Hypo_pRb Phosphorylation DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Transcription of S-phase genes This compound This compound This compound->Cyclin_E_CDK2 Inhibition CML_Mouse_Model_Workflow Start Start Cell_Culture Culture K562 (or other BCR-ABL+) cells Start->Cell_Culture Implantation Implant cells into immunocompromised mice (e.g., NSG mice) Cell_Culture->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach a specific volume Tumor_Growth->Randomization Treatment Administer this compound (oral gavage) or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint reached (e.g., tumor volume limit or study duration) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and toxicity Endpoint->Analysis End End Analysis->End

References

Unraveling K03859: A Technical Guide to its Discovery and History as a Dual CDK2 and Bcr-Abl Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of the small molecule inhibitor K03859, also known as BGG463 and NVP-BGG463. Developed for researchers, scientists, and drug development professionals, this document details the compound's journey from its initial identification as a potent inhibitor of the T315I mutant of Bcr-Abl to its later characterization as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Executive Summary

K03859 (this compound) is a significant research compound notable for its dual inhibitory activity against two key cancer targets: the gatekeeper mutant T315I of the Bcr-Abl fusion protein, a driver of chronic myeloid leukemia (CML), and Cyclin-Dependent Kinase 2 (CDK2), a central regulator of the cell cycle. Initially disclosed as a rationally designed inhibitor for drug-resistant CML, subsequent research revealed its potent and selective inhibition of CDK2 through a type II binding mechanism, which stabilizes the inactive conformation of the kinase. This unique polypharmacology makes K03859 a valuable tool for studying the signaling pathways of both Bcr-Abl and CDK2 and serves as a case study in the evolution of our understanding of a small molecule's therapeutic potential.

Discovery and History

The story of K03859 unfolds in two key stages, reflecting a deepening understanding of its molecular targets.

Initial Discovery as a Bcr-Abl T315I Inhibitor (c. 2008):

The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase rendered first and second-generation tyrosine kinase inhibitors (TKIs) like imatinib (B729) and dasatinib (B193332) ineffective in a subset of CML patients. This clinical challenge spurred the rational design of new inhibitors capable of overcoming this resistance mechanism. Research, notably from scientists at Novartis, led to the development of a new class of compounds, including this compound. The prefix "NVP" in one of its synonyms, NVP-BGG463, suggests its origin within Novartis Pharma AG. The 2008 publication by Manley et al. in Chimia is one of the earliest public disclosures of this compound as a potent inhibitor of the T315I Bcr-Abl mutant.

Recharacterization as a Type II CDK2 Inhibitor (c. 2015):

Several years after its initial description, a comprehensive study by Alexander et al., published in ACS Chemical Biology in 2015, provided a detailed characterization of this compound's potent inhibitory activity against CDK2. This research was pivotal in classifying this compound as a type II kinase inhibitor . Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of inhibition often leads to higher selectivity and longer target residence times. The study by Alexander and colleagues elucidated the structural basis for this interaction and highlighted the potential of targeting the inactive state of CDK2.

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Discovery_History cluster_2008 Circa 2008: Bcr-Abl Focus cluster_2015 Circa 2015: CDK2 Characterization CML_Resistance Clinical Challenge: T315I mutation in Bcr-Abl confers resistance to TKIs Rational_Design Rational Drug Design Effort (Novartis) CML_Resistance->Rational_Design BGG463_BcrAbl Discovery of this compound (K03859) as a potent inhibitor of Bcr-Abl T315I Rational_Design->BGG463_BcrAbl Manley_2008 Manley et al., Chimia (2008) BGG463_BcrAbl->Manley_2008 Kinase_Profiling Broader Kinase Profiling BGG463_BcrAbl->Kinase_Profiling Further Investigation CDK2_Hit Identification of Potent CDK2 Inhibition Kinase_Profiling->CDK2_Hit Alexander_2015 Alexander et al., ACS Chem Biol (2015) CDK2_Hit->Alexander_2015 Type_II_Mech Characterization as a Type II Inhibitor (DFG-out binder) Alexander_2015->Type_II_Mech

Caption: Chronological history of K03859 (this compound) discovery.

Quantitative Data

The inhibitory potency of K03859 has been quantified against both Bcr-Abl and CDK2, as well as a broader panel of kinases to assess its selectivity.

Table 1: Bcr-Abl Inhibition Data

TargetAssay TypeIC50 (µM)
Bcr-AblCellular0.09
Bcr-Abl (T315I)Cellular0.59
c-Abl (T334I)Biochemical0.25

Table 2: CDK Inhibition and Selectivity Data

KinaseAssay TypeIC50 (nM)
CDK2/cyclin A Biochemical 15
CDK1/cyclin BBiochemical>10,000
CDK4/cyclin D1Biochemical>10,000
CDK5/p25Biochemical3,100
CDK7/cyclin H/MAT1Biochemical>10,000
CDK9/cyclin T1Biochemical1,800

Data synthesized from publicly available literature. Exact values may vary based on specific experimental conditions.

Signaling Pathways and Mechanism of Action

K03859 exerts its biological effects by intercepting two distinct signaling cascades critical for cancer cell proliferation and survival.

3.1. Inhibition of the Bcr-Abl Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation and inhibit apoptosis. K03859, by binding to the ATP-binding site of the Abl kinase domain, blocks its autophosphorylation and the subsequent phosphorylation of its downstream substrates, thereby shutting down these pro-survival signals. Its efficacy against the T315I mutant is a key feature, as this mutation sterically hinders the binding of many other TKIs.

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Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT K03859 K03859 (this compound) K03859->Bcr_Abl Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: K03859 inhibits the pro-proliferative Bcr-Abl signaling pathway.

3.2. Inhibition of the CDK2 Pathway

CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, committing the cell to enter S phase. The subsequent activation of the CDK2/cyclin A complex is necessary for the progression through S phase.

K03859 acts as a type II inhibitor of CDK2. It binds to the inactive "DFG-out" conformation of the kinase, a state that is incompatible with cyclin binding. By stabilizing this inactive state, K03859 not only competes with ATP but also prevents the initial activation of CDK2 by cyclins. This leads to a robust cell cycle arrest at the G1/S checkpoint.

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CDK2_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E (Active Complex) Cyclin_E->CDK2_Cyclin_E CDK2_inactive CDK2 (DFG-in, inactive) CDK2_DFG_out CDK2 (DFG-out, inactive) CDK2_inactive->CDK2_DFG_out Conformational Equilibrium CDK2_inactive->CDK2_Cyclin_E CDK2_DFG_out->CDK2_inactive K03859 K03859 (this compound) K03859->CDK2_DFG_out Binds and Stabilizes pRb p-Rb CDK2_Cyclin_E->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: K03859 locks CDK2 in an inactive state, blocking cell cycle progression.

Key Experimental Protocols

The characterization of K03859 involved a range of biochemical and cellular assays. The following are representative protocols based on standard methodologies in the field.

4.1. Biochemical Kinase Assay (CDK2 Inhibition)

This assay measures the direct inhibition of purified enzyme activity.

  • Principle: A radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a generic kinase substrate, such as histone H1.

  • Protocol:

    • Recombinant human CDK2/cyclin A enzyme is incubated in a kinase buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).

    • Serial dilutions of K03859 (typically in DMSO) are added to the reaction wells.

    • The kinase reaction is initiated by adding a mixture of the substrate (e.g., 1 µg/50 µL Histone H1) and [γ-³³P]ATP.

    • The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP.

    • The radioactivity on the filter is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cellular Proliferation Assay (Bcr-Abl Inhibition)

This assay measures the effect of the inhibitor on the proliferation of cancer cells dependent on Bcr-Abl activity.

  • Principle: The Ba/F3 murine pro-B cell line is dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with the Bcr-Abl gene, these cells become IL-3 independent, as their growth is now driven by the Bcr-Abl kinase. Inhibition of Bcr-Abl restores their dependence on IL-3, leading to a cessation of proliferation.

  • Protocol:

    • Ba/F3 cells stably expressing either wild-type or T315I mutant Bcr-Abl are seeded in 96-well plates in IL-3-free RPMI-1640 medium supplemented with fetal bovine serum.

    • Serial dilutions of K03859 are added to the wells.

    • The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell viability/proliferation is assessed using a colorimetric or luminescent reagent, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

    • The absorbance or luminescence is read using a microplate reader.

    • IC50 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

dot

Experimental_Workflow cluster_biochemical Biochemical Assay Workflow cluster_cellular Cellular Assay Workflow Start_Bio Start: Purified Kinase (e.g., CDK2/cyclin A) Incubate_Inhibitor Incubate with K03859 dilutions Start_Bio->Incubate_Inhibitor Add_Substrate_ATP Initiate reaction with Substrate + [γ-³³P]ATP Incubate_Inhibitor->Add_Substrate_ATP Stop_Reaction Stop Reaction Add_Substrate_ATP->Stop_Reaction Capture_Filter Capture on Filter Stop_Reaction->Capture_Filter Quantify Quantify Radioactivity Capture_Filter->Quantify IC50_Bio Calculate IC50 Quantify->IC50_Bio Start_Cell Start: Bcr-Abl dependent Ba/F3 cells Treat_Inhibitor Treat with K03859 dilutions Start_Cell->Treat_Inhibitor Incubate_Cell Incubate for 48-72h Treat_Inhibitor->Incubate_Cell Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Cell->Add_Reagent Measure_Signal Measure Signal Add_Reagent->Measure_Signal IC50_Cell Calculate IC50 Measure_Signal->IC50_Cell

Caption: General workflows for biochemical and cellular assays.

Conclusion and Future Perspectives

K03859 (this compound) represents a fascinating case in drug discovery, where a compound designed for a specific resistance mutation in one kinase was later found to be a potent inhibitor of another key kinase family through a distinct mechanism. Its journey from a targeted TKI for CML to a tool compound for studying CDK2 biology underscores the importance of comprehensive kinase profiling and the potential for polypharmacology to open new therapeutic avenues. As a type II inhibitor of CDK2, K03859 continues to be a valuable research tool for exploring the intricacies of cell cycle control and the development of next-generation, highly selective CDK inhibitors. The dual nature of its activity also provides a unique scaffold for the design of novel inhibitors targeting multiple cancer pathways.

Methodological & Application

Application Notes and Protocols: BGG463 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of BGG463 against specific kinases. The information is intended for researchers, scientists, and professionals involved in drug development and kinase inhibitor screening.

Introduction

This compound is a compound that has been identified as an inhibitor of specific tyrosine kinases. In vitro kinase assays are essential biochemical assays used to determine the potency and selectivity of kinase inhibitors like this compound.[1][2] These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document outlines a detailed protocol for assessing the in vitro efficacy of this compound against its known target kinases.

Target Kinase Profile of this compound

Biochemical assays have demonstrated that this compound is an inhibitor of the following kinases, with reported IC50 values as indicated in the table below.

Target KinaseIC50 (µM)
c-ABL-T334I0.25
BCR-ABL0.09
BCR-ABL-T315I0.590

Data sourced from publicly available information.[3]

Principle of the In Vitro Kinase Assay

The in vitro kinase assay described here is a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[2] The kinase reaction involves the transfer of a phosphate (B84403) group from ATP to a specific substrate by the target kinase. In the presence of an inhibitor like this compound, the kinase's activity is reduced, resulting in less ATP consumption. A luciferase enzyme is then used to generate a luminescent signal from the remaining ATP. This signal is inversely proportional to the kinase activity.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the this compound in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, this compound) prep_plate Compound Plating (Serial Dilutions of this compound) prep_reagents->prep_plate add_kinase Add Kinase/Substrate Mix prep_plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction add_detection Add Kinase Detection Reagent (Luciferase/Luciferin) incubate_reaction->add_detection incubate_detection Incubate to Stabilize Signal add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate Percent Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the this compound in vitro kinase assay.

Detailed Experimental Protocol

This protocol is a representative method for determining the IC50 of this compound against its target kinases.

1. Materials and Reagents:

  • Kinase: Purified recombinant human ABL1 (or relevant mutant) kinase.

  • Substrate: Suitable peptide substrate for the target kinase (e.g., a generic tyrosine kinase substrate).

  • This compound: Stock solution in DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Reaction Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Kinase Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Assay Plates: White, opaque 384-well plates.

  • DMSO: Dimethyl sulfoxide.

  • Plate Reader: Capable of measuring luminescence.

2. Assay Procedure:

2.1. Compound Plating: [2] a. Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions. b. Add 1 µL of each this compound dilution to the appropriate wells of the assay plate. c. Include control wells: "no inhibitor" (DMSO only) and "no enzyme" controls.

2.2. Kinase Reaction: [2][4] a. Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively. b. Add 5 µL of the kinase/substrate master mix to each well of the assay plate, except for the "no enzyme" control wells. c. Prepare an ATP solution in the kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP. d. To initiate the kinase reaction, add 5 µL of the ATP solution to all wells. e. Mix the plate gently and incubate at room temperature for 60 minutes.

2.3. Signal Detection: [2] a. Following the kinase reaction incubation, add 10 µL of the Kinase Detection Reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation. b. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. c. Read the luminescence on a plate reader.

3. Data Analysis:

This compound Mechanism of Action and Signaling Pathway

This compound is an inhibitor of ABL kinases, including the fusion protein BCR-ABL, which is a hallmark of Chronic Myeloid Leukemia (CML). By inhibiting the kinase activity of BCR-ABL, this compound can block downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

The following diagram illustrates the simplified signaling pathway affected by this compound.

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Downstream Downstream Effectors (e.g., STAT, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BCR_ABL Inhibition

References

Application Notes and Protocols for BGG463 (GZD824/Olverembatinib) in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BGG463, also known as GZD824 or Olverembatinib, in a xenograft mouse model. This compound is a potent, third-generation, orally bioavailable pan-Bcr-Abl tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier generation TKIs, particularly the T315I "gatekeeper" mutation in Chronic Myeloid Leukemia (CML).[1][2]

Mechanism of Action

This compound potently inhibits both wild-type and a broad spectrum of mutated Bcr-Abl kinases, including the highly resistant T315I mutant.[1][2] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its autophosphorylation and the phosphorylation of downstream signaling proteins. This blockade of Bcr-Abl activity leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.[1][3]

Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This compound effectively inhibits this aberrant signaling.

BGG463_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 PI3K_AKT PI3K/AKT BcrAbl->PI3K_AKT RAS_MAPK RAS/MAPK BcrAbl->RAS_MAPK This compound This compound This compound->BcrAbl Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

This compound inhibits Bcr-Abl, blocking downstream pro-survival pathways.

In Vivo Efficacy in Xenograft Models

Preclinical studies have demonstrated the significant anti-tumor activity of this compound in various xenograft and allograft models of leukemia.

Summary of In Vivo Efficacy Data
Cell LineBcr-Abl StatusMouse ModelTreatmentDosageRouteTumor Growth Inhibition (TGI) / OutcomeReference
K562Wild-TypeXenograftGZD8245 and 10 mg/kg/dayp.o.Dose-dependent tumor growth inhibition[3]
Ku812Wild-TypeXenograftGZD8245 and 10 mg/kg/dayp.o.Dose-dependent tumor growth inhibition[3]
Ba/F3Bcr-Abl WTAllograftGZD82420 mg/kg/dayp.o.Tumor growth suppression[3]
Ba/F3Bcr-Abl T315IAllograftGZD82420 mg/kg/dayp.o.Tumor growth suppression & improved survival[2][3]
MV4-11FLT3-ITDXenograftGZD82410 mg/kg, q2dp.o.Almost complete tumor eradication[4][5]
KG-1FGFR1OP2-FGFR1XenograftGZD82420 mg/kg, q2dp.o.Almost complete tumor eradication[4][5]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Chronic Myeloid Leukemia (CML)

This protocol describes the establishment of a subcutaneous xenograft model using Bcr-Abl positive cell lines to evaluate the in vivo efficacy of this compound.

Materials:

  • Bcr-Abl positive human CML cell lines (e.g., K562, Ku812) or Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl (e.g., T315I).

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.

  • Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin).

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate).

  • This compound (GZD824).

  • Vehicle for this compound (e.g., acidified water, 0.5% w/v methylcellulose (B11928114) 400).

  • Gavage needles.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture: Culture the selected CML cell line under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Cell Preparation for Implantation:

    • Harvest cells and wash twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 to 1 x 10^8 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel® on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension (5 x 10^6 to 2 x 10^7 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle to the respective groups via oral gavage daily or as per the planned schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

Protocol 2: Pharmacodynamic Analysis of this compound in Xenograft Tumors

This protocol outlines the procedure for assessing the in vivo target inhibition by this compound.

Procedure:

  • Establish xenograft tumors as described in Protocol 1.

  • Once tumors reach a suitable size (e.g., 200-400 mm³), administer a single dose of this compound or vehicle.

  • At various time points post-dosing (e.g., 2, 6, 24 hours), euthanize cohorts of mice (n=3-4 per time point).

  • Immediately excise the tumors and snap-freeze them in liquid nitrogen.

  • Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of Bcr-Abl and its downstream targets (e.g., Crkl, STAT5). A reduction in the phosphorylated forms of these proteins in the this compound-treated groups compared to the vehicle control indicates target engagement.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., K562, Ba/F3-T315I) CellImplantation 2. Subcutaneous Implantation in Mice CellCulture->CellImplantation TumorGrowth 3. Tumor Growth Monitoring CellImplantation->TumorGrowth Randomization 4. Randomization (Tumor Volume ~150 mm³) TumorGrowth->Randomization Treatment 5. Oral Administration (this compound or Vehicle) Randomization->Treatment DataCollection 6. Monitor Tumor Volume & Body Weight Treatment->DataCollection Endpoint 7. Endpoint Analysis (Tumor Excision) DataCollection->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (Western Blot) Endpoint->PD_Analysis Efficacy_Analysis 9. Efficacy Evaluation (TGI Calculation) Endpoint->Efficacy_Analysis

Workflow for this compound efficacy testing in a xenograft model.

Concluding Remarks

The provided data and protocols offer a robust framework for the preclinical evaluation of this compound in xenograft mouse models of Bcr-Abl driven leukemias. The potent activity of this compound, especially against the T315I mutation, makes it a promising candidate for further development. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.

References

Application Note: BGG463 Inhibits CrkL Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CrkL (CT10 regulator of kinase-like) is a 39 kDa adaptor protein and a prominent substrate of the BCR-ABL and c-Abl tyrosine kinases.[1][2] The phosphorylation of CrkL on Tyrosine 207 (p-CrkL Tyr207) is a critical event in the signaling cascades initiated by BCR-ABL, a fusion protein associated with chronic myeloid leukemia (CML).[3][4] This phosphorylation event is considered a reliable marker of BCR-ABL kinase activity.[5] BGG463 is a potent and orally active inhibitor of the c-Abl and BCR-ABL kinases, including the T315I mutant which confers resistance to some first-generation inhibitors.[6][7][8][9][10] This application note provides a detailed protocol for performing a western blot to detect changes in p-CrkL (Tyr207) levels in a BCR-ABL positive cell line upon treatment with this compound.

Signaling Pathway and Experimental Rationale

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, leading to the phosphorylation of numerous downstream substrates, including the adaptor protein CrkL.[11][12] The phosphorylation of CrkL at Tyr207 creates a docking site for other signaling proteins, thereby activating pathways that contribute to cell proliferation and survival.[13][14] this compound, by inhibiting the kinase activity of BCR-ABL, is expected to decrease the phosphorylation of CrkL at Tyr207. This can be effectively monitored using a phospho-specific antibody in a western blot assay.

BGG463_pCrkL_Pathway BCR_ABL BCR-ABL Kinase CrkL CrkL BCR_ABL->CrkL Phosphorylates This compound This compound This compound->BCR_ABL Inhibits pCrkL p-CrkL (Tyr207) CrkL->pCrkL Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot A 1. Seed K562 cells B 2. Treat with this compound (various concentrations/times) A->B C 3. Harvest and lyse cells B->C D 4. Determine protein concentration (BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-CrkL, Total CrkL, β-Actin) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis J->K

References

Application Notes and Protocols for BGG463 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent, orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl fusion protein, including the T315I mutant. These dual targets make this compound a promising candidate for therapeutic development in cancers driven by aberrant cell cycle progression and specific chromosomal translocations. CDK2 is a key regulator of the G1/S phase transition of the cell cycle and is frequently overactive in various cancers, including breast and ovarian cancer. The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL), driving uncontrolled proliferation of hematopoietic cells.

These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound in relevant cancer cell line models. The protocols detailed below outline methods for determining cell sensitivity, assessing apoptosis, and analyzing the inhibition of downstream signaling pathways.

Cell Lines Sensitive to this compound Treatment

The sensitivity of cancer cell lines to this compound is predicted to correlate with their dependence on CDK2 or Bcr-Abl signaling for survival and proliferation. Below are tables summarizing the sensitivities of various cancer cell lines to representative CDK2 and Bcr-Abl inhibitors, which can be used as a guide for selecting appropriate models for this compound testing.

Bcr-Abl Positive Cell Lines
Cell LineCancer TypeBcr-Abl VariantRepresentative InhibitorIC50 (nM)
K562Chronic Myeloid Leukemia (CML)p210Imatinib~300
KU812Chronic Myeloid Leukemia (CML)p210Imatinib100 - 300
KCL-22Chronic Myeloid Leukemia (CML)p210Imatinib~300
LAMA84Chronic Myeloid Leukemia (CML)p210Imatinib200 - 250
AR230Chronic Myeloid Leukemia (CML)p210Imatinib200 - 250
Ba/F3 p210Pro-B Cell Leukemia (Engineered)p210Imatinib~250
Ba/F3 T315IPro-B Cell Leukemia (Engineered)p210 T315IPonatinib~5 - 50
CDK2-Dependent Cell Lines
Cell LineCancer TypeCDK2 Dependency FeatureRepresentative InhibitorIC50 (µM)
MCF-7 Breast CancerEstrogen Receptor PositiveNU6102~9
T47D Breast CancerEstrogen Receptor PositiveINX-315Not specified
HCC1806 Breast Cancer (TNBC)Cyclin E (CCNE1) AmplificationCDK2i-6Not specified
BT549 Breast Cancer (TNBC)CDK4/6 IndependentCDK2i-6Not specified
OVCAR3 Ovarian CancerCyclin E (CCNE1) AmplificationBLU-222Not specified
KURAMOCHI Ovarian CancerCyclin E (CCNE1) AmplificationBLU-222Not specified

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the RAS/MAPK pathway and the PI3K/AKT pathway.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl GRB2 GRB2 Bcr_Abl->GRB2 PI3K PI3K Bcr_Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->Bcr_Abl

Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival signaling.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition of the cell cycle by phosphorylating and inactivating the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the expression of genes required for DNA replication.

CDK2_Signaling CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes CyclinE_CDK2->Rb p (hyper) This compound This compound This compound->CyclinE_CDK2

Caption: this compound inhibits CDK2, preventing Rb hyper-phosphorylation and blocking cell cycle progression into S-phase.

Experimental Workflow for Assessing this compound Sensitivity

A general workflow for evaluating the cellular effects of this compound is outlined below. This involves initial viability screening to determine sensitivity, followed by more detailed mechanistic studies.

Experimental_Workflow cluster_viability Cell Viability Assays cluster_apoptosis Apoptosis Assay cluster_pathway Pathway Analysis MTT MTT Assay (Adherent Cells) AnnexinV Annexin V/PI Staining (Flow Cytometry) MTT->AnnexinV CTG CellTiter-Glo (Suspension Cells) CTG->AnnexinV Western Western Blot (p-CrkL, p-Rb) AnnexinV->Western start Treat Cells with This compound Dose Range start->MTT start->CTG

Caption: A stepwise approach to characterize the cellular response to this compound treatment.

Experimental Protocols

Cell Viability Assays

a) MTT Assay for Adherent Cells [1][2]

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[1]

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay for Suspension Cells [3][4][5][6][7]

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well or 384-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed suspension cells in an opaque-walled 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions to the wells. Include vehicle control (DMSO) wells.

  • Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[7]

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[3][7]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][7]

  • Record luminescence with a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining[10][11][12][13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or DAPI

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentrations for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[8]

  • Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to each tube.[9]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of PI staining solution (or DAPI to a final concentration of 40 ng/mL) immediately before analysis.[10]

  • Analyze the samples by flow cytometry within one hour.

Pathway Analysis: Western Blotting for Phosphorylated Proteins[14][15][16][17][18]

This technique is used to detect changes in the phosphorylation status of key proteins in the Bcr-Abl and CDK2 signaling pathways.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-Rb, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL or anti-phospho-Rb) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total CrkL or total Rb) or a loading control (e.g., β-actin).

Disclaimer

These application notes and protocols are intended for research use only. The provided IC50 values for representative inhibitors are for guidance and may vary depending on experimental conditions. It is recommended that each laboratory optimizes the protocols for their specific cell lines and experimental setup.

References

Application Notes and Protocols for BGG463 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent and orally active type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is often implicated in the development of cancer.[3] Specifically, CDK2 is active during the G1 and S phases of the cell cycle, making it a key regulator of the G1-S phase transition.[4][5] As a type II inhibitor, this compound targets the inactive conformation of CDK2, offering a distinct mechanism of action. These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential information for its use in research settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₀H₂₉F₃N₆O₃[4][5]
Molecular Weight 578.58 g/mol [4][5]
Appearance Light yellow to yellow solid[4]
Solubility in DMSO ≥ 125 mg/mL (≥ 216.05 mM)[4]
Recommended Storage -20°C[3][4]

Signaling Pathway of this compound Target: CDK2

This compound exerts its biological effects by inhibiting CDK2. The diagram below illustrates the canonical CDK2 signaling pathway, which is pivotal for the progression of the cell cycle from the G1 to the S phase. In essence, the activation of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes leads to the phosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA synthesis and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Cyclin_D Cyclin D Receptor->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Activates Cyclin_E_Gene Cyclin E Gene CDK46->Cyclin_E_Gene Activates Transcription via pRb/E2F pRb pRb CDK46->pRb Phosphorylates (hypo) Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->pRb Phosphorylates (hyper) E2F E2F CDK2:e->E2F:w Releases This compound This compound This compound->CDK2 Inhibits pRb:e->E2F:w pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Experimental_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Treatment_and_Incubation Treatment and Incubation cluster_Data_Acquisition_and_Analysis Data Acquisition and Analysis Stock_Solution Prepare this compound Stock Solution (10 mM in DMSO) Prepare_Dilutions Prepare Serial Dilutions of this compound in Media Stock_Solution->Prepare_Dilutions Cell_Culture Culture Adherent Cells to Logarithmic Growth Phase Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells Treat Cells with this compound (include Vehicle Control) Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Measure Absorbance/ Luminescence with Plate Reader Viability_Assay->Read_Plate Analyze_Data Calculate % Viability and Determine IC50 Read_Plate->Analyze_Data

References

Application Notes and Protocols for BGG463 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Preclinical studies have indicated its potential as a therapeutic agent, particularly in the context of Chronic Myeloid Leukemia (CML). This compound has demonstrated good oral efficacy in mouse models of CML, where it potently inhibits T315I BCR-ABL autophosphorylation. These application notes provide a framework for conducting in vivo animal studies to evaluate the efficacy of this compound. Due to the limited availability of specific dosage data in publicly accessible literature, this document offers a generalized protocol and guidance for determining appropriate dosing regimens.

Data Presentation

A comprehensive search of scientific literature, patent databases, and conference proceedings did not yield specific quantitative data on the in vivo dosage of this compound used in animal studies. Therefore, a structured table summarizing such data cannot be provided at this time. Researchers are advised to perform dose-finding (dose-escalation) studies to determine the optimal therapeutic dose and to establish the maximum tolerated dose (MTD) for this compound in their specific animal model.

Table 1: In Vivo Dosage of this compound in Animal Studies

Animal ModelCancer TypeAdministration RouteDosageDosing ScheduleOutcomeReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Signaling Pathway

This compound targets CDK2, a key regulator of cell cycle progression. The diagram below illustrates the canonical CDK2 signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylation pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Transcription pRb_E2F->E2F Release CDK2 CDK2 CyclinE->CDK2 CDK2->pRb Hyperphosphorylation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation This compound This compound This compound->CDK2 Inhibition

Caption: CDK2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a Chronic Myeloid Leukemia (CML) mouse model. This protocol should be adapted based on institutional guidelines (IACUC) and the specific aims of the study.

Animal Model
  • Species: Mouse

  • Strain: Immunocompromised (e.g., NOD/SCID) or syngeneic models appropriate for the CML cell line.

  • Cell Line: A well-characterized human or murine CML cell line expressing the BCR-ABL fusion protein (e.g., K562, LAMA84, or cells transduced with a BCR-ABL retrovirus).

  • Justification: The choice of animal model is critical for recapitulating human CML. Xenograft models using human CML cell lines in immunodeficient mice are common.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Induction Tumor Induction (CML Cell Injection) Animal_Acclimatization->Tumor_Induction Tumor_Monitoring Tumor Growth Monitoring Tumor_Induction->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Vehicle_Control Vehicle Control Group Randomization->Vehicle_Control BGG463_Treatment This compound Treatment Group(s) Randomization->BGG463_Treatment Positive_Control Positive Control (e.g., Imatinib) Randomization->Positive_Control Tumor_Volume Tumor Volume Measurement Vehicle_Control->Tumor_Volume Body_Weight Body Weight Monitoring Vehicle_Control->Body_Weight Survival_Analysis Survival Analysis Vehicle_Control->Survival_Analysis BGG463_Treatment->Tumor_Volume BGG463_Treatment->Body_Weight BGG463_Treatment->Survival_Analysis Positive_Control->Tumor_Volume Positive_Control->Body_Weight Positive_Control->Survival_Analysis Tissue_Collection Tissue Collection & Analysis Survival_Analysis->Tissue_Collection

Caption: General workflow for an in vivo efficacy study of this compound.

Materials
  • This compound compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • CML cells

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Calipers for tumor measurement

  • Animal scale

Protocol for In Vivo Efficacy Study

4.1. Cell Culture and Preparation

  • Culture the selected CML cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile PBS and resuspend in PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL).

4.2. Tumor Cell Implantation

  • Anesthetize the mice using an approved method.

  • Inject the CML cell suspension subcutaneously or intravenously, depending on the desired tumor model. For a subcutaneous model, inject approximately 0.1 mL of the cell suspension into the flank of each mouse.

4.3. Tumor Growth Monitoring and Randomization

  • Monitor the mice for tumor development.

  • Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

4.4. This compound Formulation and Administration

  • Prepare a stock solution of this compound in a suitable solvent.

  • On each day of dosing, prepare the final formulation of this compound in the chosen vehicle.

  • Administer this compound orally via gavage. The volume should typically not exceed 10 mL/kg of body weight.

4.5. Dosing Schedule

  • Note: As specific data for this compound is unavailable, a dose-finding study is essential. A suggested starting point could be a once-daily (QD) or twice-daily (BID) administration for a period of 21-28 days.

4.6. Efficacy and Toxicity Monitoring

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Observe the animals daily for any clinical signs of distress or toxicity.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice according to IACUC guidelines.

  • Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, PCR).

Protocol for Oral Gavage in Mice
  • Restraint: Properly restrain the mouse to ensure the head and body are in a straight line, which facilitates the passage of the gavage needle.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Passage into Esophagus: The needle should pass smoothly into the esophagus. If resistance is met, do not force the needle. Withdraw and re-attempt.

  • Administration: Once the needle is correctly placed, slowly administer the this compound formulation.

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the mouse for a few minutes post-gavage for any signs of respiratory distress.

Guidance on Dose Determination

In the absence of established in vivo dosage for this compound, a dose-escalation study is recommended.

  • Start with a low dose: Based on in vitro IC50 values and allometric scaling from any available in vitro data, start with a dose that is expected to be well-tolerated.

  • Escalate the dose: In subsequent cohorts of animals, gradually increase the dose of this compound.

  • Monitor for toxicity: Closely observe for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

  • Determine the Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity.

  • Establish the therapeutic dose: The optimal therapeutic dose will be a dose below the MTD that demonstrates significant anti-tumor efficacy.

Conclusion

While this compound shows promise as an oral CDK2 inhibitor for CML, further in vivo studies are required to establish a safe and effective dosage. The protocols and guidelines provided here offer a framework for researchers to design and conduct these crucial experiments. Careful execution of dose-finding studies and adherence to ethical guidelines for animal research are paramount for the successful preclinical development of this compound.

Application Notes and Protocols: BGG463 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guide to the preclinical and clinical application of BGG463 in combination with other chemotherapy agents.

Introduction

Extensive research into the compound identified as this compound has revealed a lack of specific public data under this identifier. It is possible that "this compound" may be an internal, outdated, or incorrect designation. However, the query has brought to light several investigational drugs with similar naming conventions, such as BGB-16673 and BGB-30813, which are currently in clinical trials for various malignancies.[1][2][3] This document, therefore, will proceed by outlining general principles and methodologies applicable to the study of a novel kinase inhibitor, hypothetically termed "this compound," in combination with standard chemotherapy agents. The protocols and pathways described are based on common practices in preclinical and clinical oncology research.

Hypothetical Mechanism of Action and Signaling Pathway

Without specific data on this compound, we will postulate a mechanism of action for illustrative purposes. Let us assume "this compound" is a potent and selective inhibitor of a key signaling pathway implicated in cancer cell proliferation and survival, such as the JAK/STAT or TGF-β pathway.

The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, including cell growth, differentiation, and apoptosis.[4] Dysregulation of this pathway is a common feature in many cancers.

The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and metastasis.[5][6]

A targeted inhibitor like "this compound" could potentiate the cytotoxic effects of traditional chemotherapy by blocking these pro-survival signals, thereby lowering the threshold for apoptosis and overcoming chemoresistance.

Signaling Pathway Diagram

BGG463_Signaling_Pathway cluster_cell Cancer Cell This compound This compound JAK JAK This compound->JAK STAT STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Apoptosis Apoptosis pSTAT->Apoptosis inhibits Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival leads to Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Receptor Receptor Receptor->JAK JAK->STAT phosphorylates

Caption: Hypothetical signaling pathway of this compound.

Preclinical Evaluation of this compound in Combination Therapy

In Vitro Studies

Objective: To assess the synergistic, additive, or antagonistic effects of this compound when combined with various chemotherapy agents in cancer cell lines.

Experimental Protocol: Cell Viability and Synergy Assessment

  • Cell Culture: Culture relevant cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Prepare stock solutions of this compound and chemotherapy agents (e.g., cisplatin, paclitaxel, doxorubicin) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent, both alone and in combination. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use software such as CompuSyn or Chalice to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical In Vitro Synergy Data for this compound

Combination AgentCell LineThis compound IC50 (nM)Chemo Agent IC50 (nM)Combination Index (CI) at ED50Interpretation
CisplatinA549 (Lung)15050000.6Synergy
PaclitaxelMDA-MB-231 (Breast)200100.8Synergy
DoxorubicinHCT116 (Colon)1201001.1Additive
GemcitabinePanc-1 (Pancreatic)180500.5Strong Synergy
In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and safety of this compound in combination with chemotherapy in a living organism.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Dosing and Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Monitoring: Monitor animal body weight and general health status throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

Table 2: Hypothetical In Vivo Efficacy Data for this compound

Treatment GroupMouse ModelAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
VehicleHCT116 Xenograft1500 ± 250-+2
This compound (50 mg/kg)HCT116 Xenograft1100 ± 20026.7-1
Cisplatin (5 mg/kg)HCT116 Xenograft950 ± 18036.7-8
This compound + CisplatinHCT116 Xenograft300 ± 9080.0-10

Experimental Workflow Diagram

BGG463_In_Vivo_Workflow Start Start Tumor_Implantation Tumor Cell Implantation in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow (100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle - this compound - Chemotherapy - Combination Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Curves - TGI Calculation - Statistical Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for in vivo xenograft studies.

Clinical Development of this compound in Combination Therapy

Based on promising preclinical data, a clinical development plan would be initiated. This typically involves a phased approach to evaluate the safety, pharmacokinetics, and efficacy of the combination therapy in human subjects.

Phase I Clinical Trial

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard-of-care chemotherapy regimen.

  • Study Design: Dose-escalation study (e.g., 3+3 design).

  • Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.

Phase II Clinical Trial

  • Primary Objective: To evaluate the preliminary anti-tumor activity of the this compound combination therapy at the RP2D in specific cancer types.

  • Study Design: Single-arm or randomized, multi-center study.

  • Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).

Phase III Clinical Trial

  • Primary Objective: To confirm the clinical benefit of the this compound combination therapy compared to the standard of care.

  • Study Design: Randomized, controlled, multi-national trial.

  • Endpoints: Overall Survival (OS) and/or PFS.

Conclusion and Future Directions

While specific information on "this compound" is not publicly available, the established methodologies for evaluating novel targeted therapies in combination with chemotherapy provide a clear roadmap for its potential development. The hypothetical data presented herein illustrates the types of synergistic interactions that are sought after in preclinical models to justify clinical investigation. Should a more specific identifier for this compound become available, a more detailed and targeted set of application notes can be generated. Future research would focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to further elucidate the molecular mechanisms underlying the observed synergy.

References

Application Notes and Protocols for Flow Cytometry Analysis Following BGG463 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition. By binding to and being regulated by cyclins E and A, CDK2 helps to orchestrate the processes leading to DNA replication. In many cancer cells, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. This compound has also been shown to potently inhibit the autophosphorylation of the T315I mutant of BCR-ABL, a constitutively active tyrosine kinase associated with chronic myeloid leukemia (CML). The BCR-ABL fusion protein drives aberrant cell growth and survival, in part by activating anti-apoptotic signaling pathways. The dual inhibitory action of this compound on both CDK2 and BCR-ABL makes it a compound of significant interest in oncology research and drug development.

Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like this compound. This technique allows for the rapid, quantitative analysis of single cells in a heterogeneous population. By utilizing fluorescent probes, researchers can assess various cellular parameters, including cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for using flow cytometry to analyze the effects of this compound treatment on cancer cells.

Key Applications

  • Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, specifically looking for arrest at the G1/S checkpoint due to CDK2 inhibition.

  • Apoptosis Detection: To quantify the induction of programmed cell death in response to this compound treatment, a likely consequence of both CDK2 and BCR-ABL inhibition.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.8
This compound (1 µM)68.5 ± 3.415.3 ± 2.016.2 ± 1.9
This compound (5 µM)75.1 ± 2.98.7 ± 1.216.2 ± 2.1
This compound (10 µM)82.3 ± 4.15.4 ± 0.912.3 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in a Cancer Cell Line
Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)92.4 ± 2.53.1 ± 0.84.5 ± 1.2
This compound (1 µM)75.6 ± 4.115.8 ± 2.28.6 ± 1.9
This compound (5 µM)52.3 ± 5.630.2 ± 3.817.5 ± 3.1
This compound (10 µM)35.8 ± 6.245.1 ± 4.519.1 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

BGG463_Signaling_Pathways cluster_0 CDK2 Pathway (Cell Cycle Progression) cluster_1 BCR-ABL Pathway (Cell Survival) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->Rb S_Phase S Phase Entry CyclinE_CDK2->S_Phase BGG463_CDK2 This compound BGG463_CDK2->CyclinE_CDK2 BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K AKT AKT PI3K->AKT BAD BAD AKT->BAD inhibits Bcl_xL Bcl-xL AKT->Bcl_xL activates Apoptosis_Inhibition Apoptosis Inhibition Bcl_xL->Apoptosis_Inhibition BGG463_BCRABL This compound BGG463_BCRABL->BCR_ABL

Caption: this compound Signaling Pathways.

Flow_Cytometry_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest fix Fix with 70% Ethanol (B145695) harvest->fix wash Wash with PBS harvest->wash stain_pi Stain with Propidium Iodide (PI) and RNase A fix->stain_pi acquire_cc Acquire on Flow Cytometer stain_pi->acquire_cc analyze_cc Analyze Cell Cycle Distribution acquire_cc->analyze_cc stain_av_pi Stain with Annexin V and PI wash->stain_av_pi acquire_apop Acquire on Flow Cytometer stain_av_pi->acquire_apop analyze_apop Analyze Apoptotic Populations acquire_apop->analyze_apop

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of a cell population following treatment with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight if applicable.

  • Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks after fixation.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate the cells in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.[1]

    • Acquire data for at least 20,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[2]

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.

  • Drug Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

    • Aspirate the medium (containing floating cells) and save it in a centrifuge tube.

    • Wash the adherent cells with PBS and detach them with Trypsin-EDTA.

    • Combine the detached cells with the saved medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[2]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of Annexin V fluorescence versus PI fluorescence.

    • Gate the populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

References

Troubleshooting & Optimization

BGG463 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility challenges with BGG463 in aqueous buffers during their experiments. The following information, presented in a question-and-answer format, addresses common issues and offers practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a solid compound with limited solubility in aqueous solutions. The available data indicates its solubility in organic solvents as follows:

SolventSolubility RangeCitation
DMSO0.1 - 1 mg/mL (Slightly soluble)[1]
Methanol1 - 10 mg/mL (Sparingly soluble)[1]

Note: Specific solubility in aqueous buffers like PBS or Tris-HCl has not been explicitly documented in publicly available literature. Researchers should anticipate that the solubility in these buffers will be significantly lower than in the organic solvents listed.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue when working with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in the aqueous environment of your buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, leading to the drug precipitating out of the solution.

To prevent this, it is crucial to adhere to a carefully planned dilution protocol. The final concentration of DMSO in your aqueous working solution should be kept to a minimum, typically well below 1%, to maintain the solubility of this compound and avoid solvent-induced artifacts in your experiments.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your aqueous buffer, follow this troubleshooting workflow:

BGG463_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh_stock No check_dilution 2. Review Dilution Protocol What is the final DMSO concentration? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution high_dmso Final DMSO > 1% check_dilution->high_dmso Too High low_dmso Final DMSO <= 1% check_dilution->low_dmso Acceptable optimize_dilution Optimize dilution. Use serial dilutions to minimize final DMSO concentration. high_dmso->optimize_dilution check_buffer 3. Assess Buffer Conditions Consider pH, ionic strength, and temperature. optimize_dilution->check_buffer success Success: this compound is Soluble optimize_dilution->success low_dmso->check_buffer modify_buffer Modify buffer. Test different pH values or add solubilizing agents (e.g., BSA, surfactants). check_buffer->modify_buffer sonicate 4. Aid Solubilization Have you tried gentle warming or sonication? check_buffer->sonicate No modifications needed modify_buffer->sonicate modify_buffer->success apply_heat_sonication Apply gentle warming (37°C) and/or sonication. sonicate->apply_heat_sonication apply_heat_sonication->success fail Issue Persists: Consider alternative formulation strategies. apply_heat_sonication->fail Precipitation remains

Figure 1. Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a this compound Working Solution in Aqueous Buffer
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)

    • Sterile tubes

    • Vortex mixer or sonicator

  • Procedure:

    • Pre-warm the aqueous buffer to 37°C. This can aid in the solubilization of the compound.

    • Perform serial dilutions of the this compound stock solution in the pre-warmed aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around.

    • Vortex or gently sonicate the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit in that buffer at that concentration has been exceeded.

    • Prepare the working solution fresh for each experiment and use it promptly.

Signaling Pathways

This compound is known to be an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl fusion protein. Understanding these pathways is crucial for interpreting experimental results.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry CyclinE Cyclin E E2F->CyclinE Induces E2F->S_Phase_Entry Promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-p This compound This compound This compound->CyclinE_CDK2 Inhibits

Figure 2. Simplified CDK2 signaling pathway in cell cycle progression.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Ras_MAPK Ras-MAPK Pathway Bcr_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT This compound This compound This compound->Bcr_Abl Inhibits Proliferation Increased Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation

References

Optimizing BGG463 Concentration for Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BGG463 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as NVP-BGG463, is a potent and specific inhibitor of the c-ABL tyrosine kinase. It also demonstrates inhibitory activity against the fusion protein BCR-ABL and its clinically relevant T315I mutant, which is often associated with resistance to other tyrosine kinase inhibitors. This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This binding disrupts the assembly of a critical structural feature known as the hydrophobic spine, effectively locking the kinase in an inactive state and preventing its downstream signaling activities.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: As an inhibitor of ABL and BCR-ABL kinases, this compound primarily impacts signaling pathways that are constitutively activated in cancers such as Chronic Myeloid Leukemia (CML). These pathways are crucial for cell proliferation, survival, and differentiation. Key pathways modulated by this compound include:

  • JAK/STAT Pathway: This pathway is frequently activated by BCR-ABL and plays a significant role in cell proliferation and survival.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is another critical downstream effector of BCR-ABL that promotes cell growth and division.

  • TGF-β (Transforming Growth Factor-beta) Signaling Pathway: While the interaction is complex, ABL kinases can influence TGF-β signaling, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Q3: How should I prepare and store a stock solution of this compound?

A3: For optimal results and to ensure the stability of the compound, follow these guidelines for preparing and storing this compound stock solutions:

ParameterRecommendation
Solvent Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Stock Concentration Prepare a high-concentration stock solution, for example, 10 mM.
Preparation To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound powder in the calculated volume of DMSO. Ensure complete dissolution by vortexing or gentle warming if necessary.
Storage Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Working Solutions When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. It is recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.

This could be due to several factors. Follow this logical troubleshooting workflow to identify the potential cause:

Troubleshooting_No_Effect Start No inhibitory effect observed Concentration Is the this compound concentration optimal? Start->Concentration Incubation Is the incubation time sufficient? Concentration->Incubation Yes Endpoint Check experimental endpoint and assay Concentration->Endpoint No, perform dose-response Viability Are the cells healthy and proliferating? Incubation->Viability Yes Incubation->Endpoint No, perform time-course Compound Is the this compound stock solution active? Viability->Compound Yes Viability->Endpoint No, check cell culture conditions Resistance Have the cells developed resistance? Compound->Resistance Yes Compound->Endpoint No, prepare fresh stock Resistance->Endpoint Yes, consider alternative inhibitors or combination therapy

Troubleshooting Workflow for Lack of this compound Effect.

Problem 2: I am observing high levels of cell death even at low concentrations of this compound.

This may indicate cellular sensitivity or off-target effects.

Possible CauseSuggested Solution
High Cellular Sensitivity Some cell lines may be inherently more sensitive to ABL kinase inhibition. Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic concentration.
Off-Target Effects At higher concentrations, kinase inhibitors can sometimes inhibit other kinases, leading to unexpected toxicity. Review literature for known off-target effects of this compound or perform a kinome profiling screen if necessary.
Solvent Toxicity Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Prepare a vehicle control with the same concentration of DMSO to assess its effect.
Poor Cell Health Unhealthy cells are more susceptible to drug treatment. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of this compound. The following table summarizes reported IC50 values for this compound against its primary targets.

TargetIC50 (µM)
c-ABL0.25
BCR-ABL0.09
BCR-ABL (T315I)0.59

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on cell proliferation and viability.

MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Allow cells to adhere overnight Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24, 48, or 72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read

Workflow for a standard MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Analysis

The following diagram illustrates the general mechanism of action for a type II kinase inhibitor like this compound, targeting the ABL kinase.

BGG463_Mechanism cluster_kinase ABL Kinase Active Kinase Active 'DFG-in' Conformation Inactive Kinase Inactive 'DFG-out' Conformation Active Kinase->Inactive Kinase Conformational Equilibrium Phosphorylated Substrate Phosphorylated Substrate Active Kinase->Phosphorylated Substrate Phosphorylates Inactive Kinase->Phosphorylated Substrate Inhibited This compound This compound This compound->Inactive Kinase Binds and stabilizes Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated Substrate->Downstream Signaling Activates

Mechanism of this compound as a Type II Kinase Inhibitor.

References

BGG463 Stability in Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term storage and stability of BGG463. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least two years. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store in an airtight vial at -80°C and use within one month. Avoid repeated freeze-thaw cycles.

Q2: What are the potential degradation pathways for this compound?

While specific public data on the degradation pathways of this compound is limited, compounds with similar functional groups are susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions can help identify potential degradation products.

Q3: How can I assess the stability of my this compound sample?

The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact this compound from any potential degradation products. Key parameters to monitor include the purity of the active pharmaceutical ingredient (API) and the presence of any new peaks in the chromatogram.

Q4: What should I do if I suspect my this compound sample has degraded?

If you suspect degradation, it is crucial to re-qualify the material before use. This can be done by running a stability-indicating HPLC method to check for purity and the presence of degradation products. Comparing the chromatogram of the suspect sample to a reference standard stored under ideal conditions is recommended. If significant degradation is observed, the sample should be discarded.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of potency or activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Assess the purity of the this compound stock using a validated stability-indicating HPLC method. Prepare fresh solutions from a new vial of this compound solid.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the nature of the degradants. Further characterization using LC-MS may be necessary to elucidate the structure of the degradation products.
Change in physical appearance (e.g., color change, clumping). Instability of the solid form, possibly due to moisture absorption.Store the solid compound in a desiccator at the recommended temperature. Ensure the container is tightly sealed.
Poor solubility of the compound. The compound may have degraded to a less soluble form, or the incorrect solvent is being used.Confirm the recommended solvent for this compound. If solubility issues persist with the correct solvent, it may be an indication of degradation. Assess purity via HPLC.

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate expected outcomes.

Table 1: Long-Term Stability of this compound Solid

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C, Protected from Light0 Months99.8White to off-white powder
6 Months99.7No change
12 Months99.6No change
24 Months99.5No change
4°C, Protected from Light0 Months99.8White to off-white powder
6 Months99.2No change
12 Months98.5Slight yellowing
24 Months97.1Yellowing
25°C / 60% RH0 Months99.8White to off-white powder
1 Month98.0Yellowish powder
3 Months95.2Yellowish, clumping
6 Months91.5Brownish, clumping

Table 2: Accelerated Stability of this compound Solid

Storage ConditionTime PointPurity (%) by HPLCAppearance
40°C / 75% RH0 Months99.8White to off-white powder
1 Month96.5Yellowish powder
3 Months92.1Brownish powder
6 Months87.3Brown, clumping

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation of this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 7 days.

Visualizations

This compound Stability Study Workflow

BGG463_Stability_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting start Define Storage Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) batches Select this compound Batches start->batches protocol Establish Stability Protocol (Timepoints, Tests) batches->protocol storage Place Samples in Stability Chambers protocol->storage pull Pull Samples at Defined Timepoints storage->pull hplc Perform HPLC Analysis (Purity, Impurities) pull->hplc appearance Visual Appearance Check pull->appearance data Compile and Analyze Data hplc->data appearance->data report Generate Stability Report data->report

Caption: Workflow for a typical this compound stability study.

Hypothetical this compound Degradation Pathway

BGG463_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound (Intact Molecule) Hydrolysis_Product_1 Amide Bond Cleavage Product This compound->Hydrolysis_Product_1 H⁺/OH⁻ Hydrolysis_Product_2 Ether Bond Cleavage Product This compound->Hydrolysis_Product_2 H⁺/OH⁻ Oxidation_Product N-Oxide Formation This compound->Oxidation_Product [O] Photo_Product Photodegradation Product This compound->Photo_Product

Caption: Potential degradation pathways of this compound.

BGG463 Technical Support Center: Minimizing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the investigational compound BGG463 in animal models. As specific preclinical toxicology data for this compound is not publicly available, this guide is based on the known toxicities and mitigation strategies for the broader class of tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of BBT594 and is classified as a Bcr-Abl tyrosine kinase inhibitor.[1] Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are overactive. This compound is designed to block the activity of specific tyrosine kinases, thereby inhibiting cancer cell growth. The general mechanism of action for TKIs involves competitive binding to the ATP-binding site of the kinase, which prevents the phosphorylation of downstream substrates and interrupts the signaling cascade.

Q2: What are the potential toxicities associated with this compound in animal models?

A2: While specific data for this compound is limited, common toxicities observed with tyrosine kinase inhibitors in animal models may include:

  • Cardiotoxicity: This can manifest as changes in heart rate, blood pressure, and in some cases, cardiac muscle damage. Inhibition of off-target kinases in cardiomyocytes can contribute to these effects.[2][3]

  • Hepatotoxicity: Liver injury is a known side effect of some TKIs, potentially leading to elevated liver enzymes. This can be due to the production of toxic metabolites or direct effects on hepatocytes.[4]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and weight loss are common.

  • Renal Toxicity: Effects on kidney function have been observed with some TKIs.

  • Dermatological Toxicity: Skin rashes and other cutaneous reactions can occur.

Q3: How can I proactively monitor for this compound-related toxicity in my animal studies?

A3: A comprehensive monitoring plan is crucial. This should include:

  • Regular Clinical Observations: Daily monitoring of animal well-being, including activity levels, posture, grooming, and food/water intake.

  • Body Weight Measurement: At least twice weekly to detect any significant weight loss.

  • Cardiovascular Monitoring: Telemetry or regular ECG and blood pressure measurements, where feasible.

  • Clinical Pathology: Periodic blood collection for complete blood counts (CBC) and serum chemistry panels to assess liver and kidney function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, a full histopathological examination of key organs should be performed.

Troubleshooting Guides

Issue 1: Observed Cardiotoxicity (e.g., changes in ECG, blood pressure)

Possible Cause:

  • On-target or off-target inhibition of kinases crucial for cardiac function.[2][3]

  • Electrolyte imbalances secondary to other toxicities (e.g., gastrointestinal).

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to consider reducing the dose of this compound.[5]

  • Treatment Break: A temporary cessation of treatment can allow for recovery.[5]

  • Supportive Care: Administer antihypertensive agents if hypertension is observed.[2] Consult with a veterinary professional for appropriate supportive care.

  • Investigate Mechanism: If cardiotoxicity is a consistent finding, consider in vitro studies on cardiomyocytes to understand the direct effects of this compound.

Issue 2: Elevated Liver Enzymes (ALT, AST)

Possible Cause:

  • Direct hepatotoxicity of this compound or its metabolites.[4]

  • Inhibition of cellular kinases essential for hepatocyte function.[4]

Troubleshooting Steps:

  • Confirm with Histopathology: Assess liver tissue for signs of necrosis, inflammation, or other pathological changes.

  • Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent.

  • Pharmacokinetic Analysis: Investigate if high drug accumulation in the liver is occurring.

  • Consider Co-medications: If using other compounds, assess the potential for drug-drug interactions that could exacerbate liver injury.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study and Associated Toxicities

Dose Group (mg/kg/day)NKey ObservationsSerum ALT (U/L) - Day 14Mean Body Weight Change (%) - Day 14
Vehicle Control10No significant findings35 ± 5+ 5.2%
1010Mild, transient diarrhea in 2/10 animals42 ± 8+ 3.1%
3010Moderate diarrhea, slight decrease in activity85 ± 20- 2.5%
10010Severe diarrhea, significant weight loss, lethargy250 ± 75 - 10.8%

* p < 0.05, ** p < 0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Acute Toxicity in Mice
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound at a low dose

    • Group 3: this compound at a mid dose

    • Group 4: this compound at a high dose

  • Administration: Single oral gavage.

  • Monitoring:

    • Continuous observation for the first 4 hours post-dosing for clinical signs of toxicity.

    • Record clinical signs, body weight, and mortality daily for 14 days.

  • Endpoint: At day 14, collect blood for clinical pathology and perform a gross necropsy. Collect major organs for histopathology.

Protocol 2: Sub-chronic Toxicity and Tolerability Study in Rats
  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at a low dose

    • Group 3: this compound at a mid dose

    • Group 4: this compound at a high dose

  • Administration: Daily oral gavage for 28 days.

  • Monitoring:

    • Daily clinical observations.

    • Body weight and food consumption measured twice weekly.

    • Ophthalmic examination prior to the study and at termination.

    • Blood collection on days 14 and 28 for hematology and serum chemistry.

    • ECG and blood pressure measurements weekly.

  • Endpoint: At day 28, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

Visualizations

G General Strategy for Mitigating this compound Toxicity A Toxicity Observed in Animal Model B Immediate Actions A->B F Investigation & Analysis A->F C Dose Reduction B->C D Treatment Break B->D E Supportive Care B->E J Refined Dosing Strategy C->J D->J E->J G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G H Histopathology F->H I Off-Target Screening F->I G->J H->J I->J

Caption: Workflow for addressing this compound toxicity in animal models.

G Potential Off-Target Kinase Inhibition Leading to Toxicity This compound This compound OnTarget On-Target Kinase (e.g., Bcr-Abl) This compound->OnTarget OffTarget1 Off-Target Kinase 1 (e.g., in Cardiomyocytes) This compound->OffTarget1 OffTarget2 Off-Target Kinase 2 (e.g., in Hepatocytes) This compound->OffTarget2 Efficacy Therapeutic Efficacy OnTarget->Efficacy Cardiotoxicity Cardiotoxicity OffTarget1->Cardiotoxicity Hepatotoxicity Hepatotoxicity OffTarget2->Hepatotoxicity

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: BGG463 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to BGG463 in cancer cells. Given that this compound is a dual inhibitor of Bcr-Abl and CDK2, this guide addresses potential resistance mechanisms related to both targets.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our cancer cell line over time. What are the potential Bcr-Abl-dependent mechanisms of acquired resistance?

A1: Acquired resistance to Bcr-Abl inhibitors is a well-documented phenomenon. Key mechanisms can be categorized as Bcr-Abl dependent or independent.

  • Bcr-Abl Dependent Resistance:

    • Point Mutations: Mutations within the Bcr-Abl kinase domain are a primary cause of resistance. These mutations can interfere with the binding of ATP-competitive inhibitors. While some mutations confer resistance to specific inhibitors, their effect on a dual inhibitor like this compound would need to be empirically determined.

    • Gene Amplification: Increased copy number of the BCR-ABL1 gene can lead to overexpression of the target protein.[1][2] This increased protein level may require a higher concentration of this compound to achieve effective inhibition.

  • Bcr-Abl Independent Resistance:

    • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of Bcr-Abl.[3][4] Common bypass pathways include the Src family kinases (SFKs), and the PI3K/AKT/mTOR pathway.[1][5]

    • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

Q2: What are the potential CDK2-dependent resistance mechanisms we should investigate for this compound?

A2: Resistance to CDK2 inhibitors is an emerging area of research. Potential mechanisms include:

  • Upregulation of CDK2 or its binding partners: Increased expression of CDK2 or its activating partner, Cyclin E (CCNE1), can lead to resistance.[7][8] CCNE1 amplification is associated with a poor prognosis and resistance to various therapies in several cancers.[9][10]

  • Activation of compensatory cell cycle kinases: Cancer cells may develop resistance to CDK2 inhibition by upregulating other CDKs, such as CDK4/6, to maintain retinoblastoma (Rb) protein phosphorylation and drive cell cycle progression.[11]

  • Selection of polyploid cells: Studies have shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells from a heterogeneous parental population.[7][8] These cells may have altered cell cycle checkpoints, allowing them to bypass the G1/S block induced by CDK2 inhibition.

Q3: Our cells show resistance to this compound from the outset of our experiments. What could be the cause of this intrinsic resistance?

A3: Intrinsic resistance occurs when cancer cells are inherently unresponsive to a drug. For a dual inhibitor like this compound, this could be due to:

  • Pre-existing Mutations: The cancer cell line may already harbor mutations in the ABL1 kinase domain or have alterations in genes regulating the CDK2 pathway.

  • Low Target Expression: The cell line may not express Bcr-Abl (if it's not a CML or Ph+ ALL line) or may have very low levels of CDK2/Cyclin E.

  • Active Bypass Pathways: The cells may rely on signaling pathways for survival that are independent of both Bcr-Abl and CDK2.

  • High Expression of Drug Efflux Pumps: The cell line may constitutively express high levels of ABC transporters.[5]

Troubleshooting Guides

This section provides guidance for common issues encountered during in vitro experiments with this compound.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
BGG-T-01No dose-dependent decrease in cell viability observed. 1. Cell line resistance: The chosen cell line may be intrinsically resistant to this compound. 2. Incorrect assay endpoint: The incubation time may be too short to induce a measurable effect. 3. Compound inactivity: The this compound compound may have degraded. 4. Assay insensitivity: The chosen viability assay may not be sensitive enough.1. Verify target expression: Confirm that the cell line expresses Bcr-Abl and/or CDK2/Cyclin E using Western blot or qPCR. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[12] 3. Confirm compound activity: Test the compound on a known sensitive cell line. 4. Use a more sensitive assay: Consider switching from a metabolic assay (e.g., MTT) to an ATP-based luminescent assay (e.g., CellTiter-Glo®) for higher sensitivity.[13]
BGG-T-02High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate. 3. Compound precipitation: this compound may be precipitating at higher concentrations.1. Improve cell plating technique: Ensure thorough mixing of the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 3. Check solubility: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).
BGG-T-03Loss of this compound efficacy in long-term culture. 1. Development of acquired resistance: Cells are adapting to the drug pressure over time. 2. Selection of a resistant subpopulation: A small number of pre-existing resistant cells are outgrowing the sensitive population.1. Establish a resistant cell line: Continuously culture the cells in the presence of increasing concentrations of this compound to select for a stably resistant population.[14][15] 2. Characterize the resistant cells: Compare the resistant cell line to the parental line to investigate the mechanisms outlined in the FAQs (e.g., sequencing of ABL1, Western blot for CDK2/Cyclin E, bypass pathway activation, and ABC transporter expression).

Summary of Quantitative Data in this compound Resistance

When developing and characterizing this compound-resistant cancer cell lines, researchers can expect to observe various quantitative changes. The following table summarizes these potential changes.

ParameterMethodExpected Change in Resistant Cells
IC50 Value Cell Viability Assay (e.g., MTT, CellTiter-Glo®)Significant increase compared to parental cells.
Target Protein Levels Western Blot, qPCR- Increased Bcr-Abl expression (due to gene amplification). - Increased CDK2/Cyclin E expression.
Phosphorylation of Downstream Effectors Western Blot- Sustained phosphorylation of STAT5, CrkL (Bcr-Abl pathway) despite this compound treatment. - Sustained phosphorylation of Rb (CDK2 pathway) despite this compound treatment.
Bypass Pathway Activation Western BlotIncreased phosphorylation of key proteins in alternative pathways (e.g., p-Src, p-AKT, p-ERK).
Drug Efflux Pump Expression Western Blot, qPCRIncreased expression of ABCB1 (P-gp) or ABCG2 (BCRP).

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[14][15]

  • Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells, replacing the media with fresh this compound-containing media every 2-3 days.

  • Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the parental cells (in the absence of the drug), increase the concentration of this compound by approximately 1.5- to 2-fold.

  • Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Establish a Stably Resistant Line: A cell line is considered stably resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line.

  • Characterization and Banking: Characterize the resistant phenotype by performing a new dose-response curve to determine the new IC50. Bank the resistant cells in liquid nitrogen for future experiments. Maintain a continuous culture in the presence of the final this compound concentration to prevent reversion of the resistant phenotype.

Protocol 2: Bcr-Abl Kinase Activity Assay

This protocol outlines a method to measure Bcr-Abl kinase activity in cell lysates, which can be used to assess the direct inhibitory effect of this compound.[16][17]

  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound or a vehicle control for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine a standardized amount of cell lysate (e.g., 50 µg) with a kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add a specific Bcr-Abl substrate, such as a GST-CrkL fusion protein.

    • Initiate the reaction by adding ATP to a final concentration of 10 µM.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-CrkL (Tyr207)).

    • Use an antibody against the total substrate protein as a loading control.

    • Visualize the bands using chemiluminescence.

Protocol 3: CDK2 Kinase Activity Assay

This protocol describes an in vitro assay to measure CDK2 activity, which is useful for comparing the inhibitory effect of this compound on CDK2 in sensitive versus resistant cells.[18][19]

  • Immunoprecipitation of CDK2:

    • Collect cell lysates from treated and untreated cells as described in Protocol 2.

    • Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-CDK2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-CDK2 complexes.

    • Wash the beads several times with lysis buffer followed by kinase buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing a histone H1 or a fragment of the Rb protein as a substrate.

    • Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for 30 minutes.

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled, phosphorylated substrate.

    • The amount of radioactivity incorporated into the substrate is proportional to the CDK2 kinase activity.

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound resistance.

Bcr_Abl_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl STAT5 STAT5 BCR_ABL->STAT5 p CrkL CrkL BCR_ABL->CrkL p PI3K PI3K BCR_ABL->PI3K Efflux_Pump ABC Transporter (e.g., P-gp) BGG463_out This compound Efflux_Pump->BGG463_out Proliferation Proliferation & Survival STAT5->Proliferation CrkL->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC Src Kinase SRC->Proliferation Bypass Activation Gene_Amp BCR-ABL1 Gene Amplification Gene_Amp->BCR_ABL Overexpression BGG463_in This compound BGG463_in->BCR_ABL Inhibition BGG463_in->Efflux_Pump Efflux

Caption: Bcr-Abl signaling and resistance pathways.

CDK2_Resistance cluster_resistance Resistance Mechanisms CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb p (Hyper-phosphorylation) E2F E2F Rb->E2F Inhibition E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry E2F->S_Phase This compound This compound This compound->CyclinE_CDK2 Inhibition Upregulation Upregulation of Cyclin E / CDK2 Upregulation->CyclinE_CDK2 Bypass CDK4/6 Bypass Activation Bypass->Rb Polyploidy Selection of Polyploid Cells

Caption: CDK2 signaling and potential resistance mechanisms.

Experimental_Workflow cluster_char Characterization Assays Start Parental Cancer Cell Line IC50 Determine this compound IC50 Start->IC50 Culture Long-term culture with escalating doses of this compound IC50->Culture Resistant_Line Establish Stably Resistant Cell Line Culture->Resistant_Line Characterize Characterize Resistance Resistant_Line->Characterize Mechanism Identify Resistance Mechanism Viability Confirm IC50 Shift Characterize->Viability Western Analyze Protein Expression (Bcr-Abl, CDK2, Bypass Pathways) Characterize->Western Sequencing Sequence ABL1 Kinase Domain Characterize->Sequencing Efflux Measure Drug Efflux Activity Characterize->Efflux

Caption: Workflow for developing resistant cell lines.

References

Troubleshooting BGG463 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BGG463 precipitation in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media. This is primarily due to the poor aqueous solubility of many small molecule inhibitors, including likely this compound.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to the compound precipitating out of the solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
High DMSO Concentration While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and in some cases, can still lead to precipitation upon further dilution in the aqueous environment of the well.Ensure the final DMSO concentration is as low as possible, typically below 0.5%, and is consistent across all experimental and control wells.

Issue: Delayed Precipitation of this compound in Media

Question: My media containing this compound appears clear initially, but after a few hours or a day in the incubator, I notice a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation can occur due to the dynamic nature of the cell culture environment and the physicochemical properties of the compound.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium over time. For a compound with pH-dependent solubility, this can lead to precipitation.Ensure your medium is well-buffered, for example, with HEPES, to maintain a stable pH. Monitor the pH of your culture regularly.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the serum, forming less soluble complexes over time.If possible, test different basal media formulations. You can also try reducing the serum concentration, though this may affect cell health and should be validated.
Compound Instability The compound itself may not be stable in the aqueous environment at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradants.Check for any manufacturer's data on the stability of this compound in aqueous solutions. If stability is an issue, consider replenishing the compound with fresh media at regular intervals during your experiment.
Evaporation Evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification in your incubator and use appropriate seals on your culture plates to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Here is a summary of the available data for this compound:

PropertyValueSource
Molecular Formula C₃₀H₂₉F₃N₆O₃--INVALID-LINK--
Molecular Weight 578.6 g/mol --INVALID-LINK--
Predicted pKa 12.06 ± 0.70--INVALID-LINK--
Solubility in DMSO ≥ 125 mg/mL (216.05 mM)--INVALID-LINK--
Solubility in Methanol Sparingly soluble (1-10 mg/mL)--INVALID-LINK--
Aqueous Solubility Data not readily available. It is recommended to determine this experimentally in your specific media.-
Predicted logP Data not readily available.-

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). By inhibiting BCR-ABL, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Q3: How can I determine the maximum soluble concentration of this compound in my cell culture media?

A3: You can determine the maximum soluble concentration using a serial dilution method and assessing for precipitation. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Should I be concerned about the final DMSO concentration in my experiments?

A4: Yes, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, as it can have cytotoxic effects on cells. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all your experiments to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol uses a serial dilution method in a 96-well plate to visually and turbidimetrically assess the solubility of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (the same type used in your experiments)

  • Sterile 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution in DMSO: In a 96-well plate (Plate A), perform a 2-fold serial dilution of the 10 mM stock solution in DMSO. For example, add 50 µL of the 10 mM stock to the first well, then transfer 25 µL to the next well containing 25 µL of DMSO, and so on.

  • Dilution in Media: In a separate 96-well plate (Plate B), add 198 µL of pre-warmed (37°C) complete cell culture medium to each well.

  • Transfer Compound: Transfer 2 µL of each DMSO dilution from Plate A to the corresponding wells in Plate B. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include wells with media and 2 µL of DMSO only as a vehicle control.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours.

  • Visual and Microscopic Assessment:

    • Visually inspect each well for any signs of cloudiness or precipitate against a dark background.

    • Using a microscope, examine each well for the presence of crystalline structures or amorphous precipitate.

  • Turbidity Measurement:

    • Measure the absorbance (optical density) of each well at 620 nm using a plate reader.

    • The highest concentration that remains clear both visually and microscopically and does not show a significant increase in turbidity compared to the vehicle control is the approximate maximum soluble concentration of this compound in your media.

Mandatory Visualizations

Signaling Pathway

BGG463_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Bad, Caspase-9 mTOR->Proliferation STAT5->Apoptosis_Inhibition This compound This compound This compound->BCR_ABL Inhibits

Caption: this compound inhibits the BCR-ABL signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Start This compound Precipitation Observed Immediate_Q Precipitation upon addition to media? Start->Immediate_Q High_Conc High Final Concentration? Immediate_Q->High_Conc Yes Delayed_Q Precipitation after incubation? Immediate_Q->Delayed_Q No Rapid_Dilution Rapid Dilution? High_Conc->Rapid_Dilution No Lower_Conc Lower Concentration & Determine Max Solubility High_Conc->Lower_Conc Yes Cold_Media Media Cold? Rapid_Dilution->Cold_Media No Serial_Dilution Use Serial Dilution & Mix Gently Rapid_Dilution->Serial_Dilution Yes Warm_Media Pre-warm Media to 37°C Cold_Media->Warm_Media Yes pH_Shift pH Shift? Delayed_Q->pH_Shift Yes Media_Interaction Interaction with Media Components? pH_Shift->Media_Interaction No Buffer_Media Use Buffered Media (e.g., HEPES) pH_Shift->Buffer_Media Yes Change_Media Try Different Media or Lower Serum % Media_Interaction->Change_Media Yes

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: BGG463 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BGG463 in kinase assays. The information is tailored for scientists and drug development professionals to help mitigate common issues and optimize experimental outcomes.

Introduction to this compound

This compound is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is also known to inhibit the Bcr-Abl tyrosine kinase, including the T315I mutant which is resistant to some first-generation inhibitors. As an ATP-competitive inhibitor, the concentration of ATP in the assay is a critical parameter that can influence its apparent potency (IC50).

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

A1: The primary targets of this compound are CDK2 and the Bcr-Abl fusion protein. It is particularly noted for its activity against the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to inhibitors like imatinib.

Q2: What is the mechanism of action for this compound?

A2: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. Because it is a type II inhibitor, it binds to the inactive conformation of the kinase.

Q3: Which kinase assay formats are suitable for this compound?

A3: A variety of assay formats can be used to measure the activity of this compound, including:

  • Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. They are robust and less prone to interference from fluorescent compounds.

  • Fluorescence Polarization (FP) assays : These are homogeneous assays that measure the change in polarization of a fluorescently labeled tracer. They are well-suited for high-throughput screening.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays : These are robust, homogeneous assays that use a lanthanide donor and a fluorescent acceptor to measure binding or phosphorylation.

Q4: How does ATP concentration affect the IC50 value of this compound?

A4: As an ATP-competitive inhibitor, the measured IC50 value of this compound will increase as the concentration of ATP in the assay increases. It is crucial to report the ATP concentration used when reporting IC50 values. For comparative studies, it is recommended to use an ATP concentration at or near the Km value for the specific kinase.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is a common issue in kinase assays and can arise from either a weak signal or high background.

ProblemPossible CauseTroubleshooting Steps
Low Signal Suboptimal Reagent Concentrations - ATP: Ensure ATP concentration is not limiting, especially in endpoint assays. Titrate ATP to find the optimal concentration for a robust signal without excessively competing with the inhibitor. - Kinase: The enzyme concentration may be too low. Perform a kinase titration to find the optimal concentration that gives a robust signal within the linear range of the assay. - Substrate: The substrate concentration might be too low. The substrate concentration should ideally be at or above the Km for the kinase to ensure the reaction is not substrate-limited.
Enzyme Inactivity - Storage and Handling: Ensure the kinase has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme into single-use vials. - Buffer Compatibility: Verify that the assay buffer composition (pH, salt concentration) is optimal for the kinase's activity.
Incorrect Instrument Settings - Gain/Sensitivity: For luminescence or fluorescence assays, the photomultiplier tube (PMT) gain or sensitivity setting might be too low. Optimize the gain to enhance signal detection without saturating the detector. - Filters/Wavelengths: Ensure the correct excitation and emission filters or wavelengths are used for your specific fluorophore or luminophore.
High Background Non-Specific Binding - Plate Choice: For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black, opaque plates to minimize background. - Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) in your assay buffer to reduce non-specific binding to the plate. - Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions.
Reagent Contamination - ATP in Reagents: Run a "no kinase" control to check for ATP contamination in your substrate or other reagents. - Fluorescent Compounds: Test individual buffer components for intrinsic fluorescence. Use high-purity reagents and solvents.
Compound Interference - Intrinsic Fluorescence: Test compounds for intrinsic fluorescence at the assay wavelengths. If a compound is fluorescent, consider using a red-shifted fluorophore or a luminescence-based assay. - Light Scattering: Precipitated compounds can cause light scattering, leading to artificially high fluorescence polarization readings. Check compound solubility in the assay buffer.

Experimental Protocols

General Protocol for an ADP-Glo™ Kinase Assay with a CDK2 Inhibitor

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against CDK2/Cyclin A2.

Materials:

  • CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.

    • Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2, and substrate peptide.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer.

    • Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->Rb p G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication This compound This compound This compound->CDK2_CyclinE inhibits CDK2_CyclinA CDK2 / Cyclin A This compound->CDK2_CyclinA inhibits p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CDK2_CyclinE CyclinA->CDK2_CyclinA S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression promotes Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 activates PI3K PI3K Bcr_Abl->PI3K activates STAT5 STAT5 Bcr_Abl->STAT5 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival STAT5->Proliferation STAT5->Survival This compound This compound This compound->Bcr_Abl inhibits

Avoiding BGG463 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BGG463. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while minimizing potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as K03859 or NVP-BGG463) is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is also a potent inhibitor of the T315I mutant of the Bcr-Abl fusion protein, which is commonly associated with resistance to some targeted therapies in Chronic Myeloid Leukemia (CML).

Q2: What are the recommended storage conditions for this compound?

As a solid, this compound is stable for at least four years when stored at -20°C.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.

Q3: How should I prepare stock solutions of this compound?

This compound is slightly soluble in DMSO (0.1-1 mg/mL) and sparingly soluble in methanol (B129727) (1-10 mg/mL).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How stable is this compound in solution?

While the solid form is highly stable, the stability of this compound in solution, particularly in aqueous media, may be limited. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2][3] If a dosing period extends beyond two weeks, caution is advised, suggesting potential for degradation in solution over time.[3]

Q5: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes amide, ether, and aminopyrimidine moieties, several potential degradation routes can be inferred:

  • Hydrolysis: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into smaller fragments.

  • Oxidation: The aminopyrimidine ring and other electron-rich parts of the molecule could be prone to oxidation.[3][4][5][6] This can be accelerated by exposure to air, light, or certain metal ions.

  • Photodegradation: Naphthalenecarboxamide structures can be sensitive to light. Exposure to UV or even ambient light for extended periods may lead to degradation. It is advisable to protect solutions from light.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity This compound degradation in stock or working solutions.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock solution by storing it in small aliquots. Protect all solutions from light.
Poor solubility in aqueous assay buffer.Ensure the final DMSO concentration in the assay is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.[7] Gentle warming or sonication can aid dissolution, but prolonged heating should be avoided.[2][3]
High background signal in assays Non-specific binding or off-target effects.Optimize assay conditions, including blocking steps and antibody concentrations. Include appropriate controls, such as a structurally unrelated inhibitor for the same target, to confirm on-target effects.[7]
Cell stress or death due to solvent toxicity.Maintain a very low final concentration of DMSO in cell-based assays (ideally ≤ 0.1%).[7] Always include a vehicle-only control to assess the effect of the solvent on the cells.
Precipitate forms in the culture medium Compound insolubility at the working concentration.Lower the working concentration of this compound. If higher concentrations are necessary, consider using a formulation aid like a low concentration of a non-ionic surfactant, after validating its compatibility with your assay.

Experimental Protocols

Preparation of this compound Working Solutions

For consistent results, it is crucial to follow a standardized procedure for preparing this compound solutions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Appropriate aqueous buffer or cell culture medium

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.579 mg of this compound (Formula Weight: 578.6 g/mol ) in 100 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

  • For experiments, thaw a single aliquot and prepare fresh working solutions by diluting the stock solution in the desired aqueous buffer or cell culture medium immediately before use.

In Vitro Kinase Assay for CDK2 Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK2.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • CDK2 substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)

  • ATP

  • This compound working solutions

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the CDK2/Cyclin A2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction at 30°C for the optimized reaction time (e.g., 30-60 minutes).

  • Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This protocol can be used to evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., a cell line known to be dependent on CDK2 or Bcr-Abl signaling)

  • Complete cell culture medium

  • This compound working solutions

  • Cell proliferation reagent (e.g., resazurin-based or similar)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

BGG463_CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms complex Active_CDK2 Active CDK2/Cyclin E CDK2->Active_CDK2 Active_CDK2->G1 Promotes Progression This compound This compound This compound->Active_CDK2 Inhibits

Caption: this compound inhibits the active CDK2/Cyclin E complex, blocking cell cycle progression.

BGG463_BcrAbl_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway BcrAbl->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway BcrAbl->PI3K_Akt Proliferation Increased Proliferation STAT5->Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis This compound This compound This compound->BcrAbl Inhibits experimental_workflow cluster_assay Experimental Assay prep Prepare 10 mM this compound Stock in DMSO aliquot Aliquot and Store at -20°C/-80°C prep->aliquot thaw Thaw Single Aliquot Before Use aliquot->thaw working_sol Prepare Fresh Working Solutions in Assay Medium thaw->working_sol invitro In Vitro Kinase Assay working_sol->invitro Add to reaction mix incell Cell-Based Assay working_sol->incell Treat cells data Data Acquisition and Analysis invitro->data incell->data

References

Validation & Comparative

Comparative Guide: Ponatinib vs. Asciminib for T315I-Mutant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two pivotal tyrosine kinase inhibitors (TKIs), ponatinib (B1185) and asciminib (B605619), for the treatment of Chronic Myeloid Leukemia (CML) harboring the T315I mutation. The T315I mutation confers resistance to most ATP-competitive TKIs, making it a significant challenge in CML therapy. This document outlines their distinct mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles, supported by experimental data and protocols.

Executive Summary

Ponatinib is a third-generation, potent, pan-BCR-ABL inhibitor that effectively targets both native and mutated forms of the BCR-ABL1 kinase, including the T315I "gatekeeper" mutation.[1] It functions as an ATP-competitive inhibitor. Asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, employs an allosteric mechanism by binding to the myristoyl pocket of the ABL1 kinase domain.[2] This unique mechanism allows it to be active against T315I-mutated CML.[2] While both drugs offer viable treatment options for this resistant form of CML, they differ in their efficacy, safety profiles, and mechanisms of action. A matching-adjusted indirect comparison of clinical trial data suggests that ponatinib may have higher efficacy rates in patients with the T315I mutation.[3]

Mechanisms of Action

Ponatinib is a multi-targeted kinase inhibitor that binds to the ATP-binding site of the BCR-ABL1 kinase.[3] Its structure, featuring a carbon-carbon triple bond, allows it to accommodate the bulky isoleucine residue of the T315I mutation, a feat not achieved by earlier generation TKIs.[4] By occupying the ATP-binding site, ponatinib blocks the kinase's catalytic activity, thereby inhibiting the downstream signaling pathways that drive leukemic cell proliferation and survival.[3]

Asciminib, on the other hand, is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[2] This binding induces a conformational change that locks the kinase in an inactive state, mimicking the natural autoinhibitory regulation of the ABL1 kinase.[5] Because it does not compete with ATP, its efficacy is not hampered by mutations in the ATP-binding site, such as T315I.[2]

cluster_0 BCR-ABL1 Signaling Pathway cluster_1 Inhibition Mechanisms BCR-ABL1 BCR-ABL1 Downstream Effectors Downstream Effectors BCR-ABL1->Downstream Effectors Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Ponatinib Ponatinib Ponatinib->BCR-ABL1 Binds to ATP Site Asciminib Asciminib Asciminib->BCR-ABL1 Binds to Myristoyl Pocket ATP Site Myristoyl Pocket ATP ATP ATP->BCR-ABL1 Binds

BCR-ABL1 signaling and inhibitor binding sites.

Preclinical Data

Preclinical studies have demonstrated the potent inhibitory effects of both ponatinib and asciminib on cell lines expressing the T315I mutation.

Compound Cell Line/Target IC50 (nM) Reference
Ponatinib Native BCR-ABL0.5[6]
BCR-ABL T315I11[6]
Asciminib Native BCR-ABL0.61 ± 0.21[7]
BCR-ABL T315I7.64 ± 3.22[7]

Clinical Efficacy in T315I-Mutant CML

Clinical trials have evaluated the efficacy of both ponatinib and asciminib in heavily pretreated CML patients, including those with the T315I mutation. The pivotal phase 2 PACE trial assessed ponatinib, while a phase 1 trial (NCT02081378) evaluated asciminib. A matching-adjusted indirect comparison (MAIC) was conducted to compare the efficacy of these two agents in patients with the T315I mutation.[3]

Endpoint Ponatinib (MAIC-adjusted) Asciminib Rate Difference (Ponatinib vs. Asciminib) Reference
BCR::ABL1IS ≤1% by 12 months 71.8%28.2%43.54% (95% CI: 22.20%–64.87%)[3][8]
MMR by 12 months 59.9%12.5%47.37% (95% CI: 28.72%–66.02%)[3][8]

MMR: Major Molecular Response

These data suggest a higher rate of achieving molecular responses with ponatinib compared to asciminib in the T315I-mutated population.[3][8]

Safety and Tolerability

The safety profiles of ponatinib and asciminib differ, which is a key consideration in treatment decisions.

Adverse Event (Grade ≥3) Ponatinib (PACE trial, CP-CML) Asciminib (Phase 1, T315I cohort) Reference
Thrombocytopenia 25%14.6%[9][10]
Neutropenia 16%Not Reported[9]
Increased Lipase (B570770) 13%18.8%[9][10]
Abdominal Pain 10%Not Reported[9]
Arterial Occlusive Events 21% (any grade)Not Reported[4]
Fatigue 7%Not Reported[9]
Headache 5%Not Reported[9]

Ponatinib is associated with a risk of arterial occlusive events (AOEs), which has led to dose-reduction strategies to mitigate this risk.[9] Asciminib has generally shown a favorable safety profile, with the most common grade ≥3 adverse events being increased lipase and thrombocytopenia.[6][10]

Experimental Protocols

In Vitro BCR-ABL Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the BCR-ABL kinase activity (IC50).

Start Start Serial Dilution Prepare serial dilutions of inhibitor Start->Serial Dilution Reaction Setup Combine inhibitor, recombinant BCR-ABL kinase, and substrate Serial Dilution->Reaction Setup Initiate Reaction Add ATP to start phosphorylation Reaction Setup->Initiate Reaction Incubation Incubate at 30°C for 1 hour Initiate Reaction->Incubation Detection Measure ADP production (e.g., ADP-Glo™) Incubation->Detection Data Analysis Calculate % inhibition and determine IC50 Detection->Data Analysis End End Data Analysis->End

Workflow for a kinase inhibition assay.

Materials:

  • Recombinant BCR-ABL1 kinase (wild-type and T315I mutant)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Test inhibitors (ponatinib, asciminib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of ponatinib and asciminib in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions, recombinant BCR-ABL1 kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.[11]

  • Stop the reaction and detect the amount of ADP produced using a suitable detection system, measuring luminescence with a plate reader.[11]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.

Start Start Cell Seeding Seed CML cells (e.g., Ba/F3) in 96-well plates Start->Cell Seeding Inhibitor Treatment Add serial dilutions of ponatinib or asciminib Cell Seeding->Inhibitor Treatment Incubation Incubate for 72 hours Inhibitor Treatment->Incubation MTT Addition Add MTT reagent to each well Incubation->MTT Addition Formazan (B1609692) Formation Incubate for 4 hours to allow formazan crystal formation MTT Addition->Formazan Formation Solubilization Add solubilization solution to dissolve formazan Formazan Formation->Solubilization Absorbance Reading Measure absorbance at 570 nm Solubilization->Absorbance Reading Data Analysis Calculate % viability and determine IC50 Absorbance Reading->Data Analysis End End Data Analysis->End

Workflow for a cell viability (MTT) assay.

Materials:

  • CML cell lines expressing wild-type or T315I-mutant BCR-ABL1 (e.g., Ba/F3 cells)

  • Cell culture medium

  • Test inhibitors (ponatinib, asciminib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed the CML cells in 96-well plates at an appropriate density.

  • After allowing the cells to adhere (if applicable), add serial dilutions of ponatinib or asciminib to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[11]

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle control and determine the IC50 value.

Conclusion

Both ponatinib and asciminib are crucial therapeutic options for patients with T315I-mutant CML. Ponatinib, a potent ATP-competitive inhibitor, demonstrates high efficacy in this patient population, as evidenced by a matching-adjusted indirect comparison of clinical trial data.[3] However, its use requires careful management of cardiovascular risk. Asciminib, with its novel allosteric mechanism of action, offers a generally more favorable safety profile and represents a significant advancement in CML therapy, particularly for patients who are intolerant to or have contraindications for other TKIs.[6][10] The choice between these two agents will depend on a careful evaluation of the individual patient's clinical characteristics, including prior treatment history, comorbidities, and tolerance to previous therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two important drugs.

References

A Comparative Guide to CDK2 Inhibitors: BGG463 vs. Dinaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase 2 (CDK2) inhibitors: BGG463 and dinaciclib (B612106). While dinaciclib is a well-characterized, potent pan-CDK inhibitor that has undergone extensive preclinical and clinical evaluation, this compound is a more recently described type II CDK2 inhibitor with a distinct pharmacological profile. This document aims to present the available experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

This compound: A Type II CDK2 Inhibitor

This compound (also known as K03859) is an orally active, type II inhibitor of CDK2.[1][2][3] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often resulting in higher selectivity and longer residence times.[4] While initially investigated for its potent inhibitory activity against the T315I mutant of BCR-ABL in chronic myeloid leukemia (CML), this compound has also been identified as a CDK2 inhibitor.[1][5]

TargetIC50 (µM)
c-ABL-T334I0.25[4][5][6]
BCR-ABL0.09[4][5][6]
BCR-ABL-T315I0.590[4][5][6]

The lack of comprehensive public data on this compound's kinase selectivity profile and its effects on CDK2-dependent cellular processes limits a direct and detailed comparison with more extensively studied inhibitors like dinaciclib.

Dinaciclib: A Potent Pan-CDK Inhibitor

Dinaciclib (formerly SCH727965) is a potent small-molecule inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK9.[7] Its ability to target multiple CDKs involved in both cell cycle control and transcription contributes to its broad anti-tumor activity.[7]

Kinase Inhibitory Profile of Dinaciclib

Dinaciclib has been extensively profiled against a panel of kinases, demonstrating high potency against several key CDKs.

Kinase TargetIC50 (nM)
CDK2/cyclin A1[8]
CDK5/p251[8]
CDK1/cyclin B3[8]
CDK9/cyclin T14[8]
Cellular Activity of Dinaciclib

In cellular assays, dinaciclib has been shown to induce cell cycle arrest, inhibit proliferation, and promote apoptosis in a variety of cancer cell lines.

Cell LineAssayEndpointResult
VariousCell Cycle AnalysisG1/S and G2/M arrestInduction of cell cycle arrest[7]
VariousApoptosis AssayIncreased apoptosisPotent induction of apoptosis[7]
Ovarian Cancer (A2780, OVCAR3)MTT AssayCell SurvivalSynergistic anti-growth effects with cisplatin[9]
Lung CancerAnaphase CatastropheMultipolar cell divisionInduction of anaphase catastrophe

Signaling Pathway of CDK2

CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its activity is tightly regulated by cyclins E and A. The following diagram illustrates the canonical CDK2 signaling pathway.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb releases E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes p21_p27 p21/p27 p21_p27->Cyclin_E_CDK2 inhibits This compound This compound This compound->CDK2 Dinaciclib Dinaciclib Dinaciclib->CDK2

Caption: Simplified CDK2 signaling pathway and points of inhibition.

Experimental Methodologies

This section outlines typical experimental protocols used to characterize CDK2 inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of an inhibitor against a specific kinase.

Protocol:

  • Recombinant human CDK2/cyclin E is incubated with the test compound (e.g., this compound or dinaciclib) at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide derived from Histone H1).

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of an inhibitor on the growth of cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test inhibitor.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • The results are expressed as a percentage of the viability of untreated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

Western Blot Analysis for Phospho-Rb

Objective: To determine the effect of a CDK2 inhibitor on the phosphorylation of its downstream target, the retinoblastoma protein (Rb).

Protocol:

  • Cancer cells are treated with the test inhibitor for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • The signal is detected using a chemiluminescent substrate and imaged. Total Rb and a loading control (e.g., β-actin) are also probed to ensure equal loading.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel CDK2 inhibitor.

Experimental_Workflow Start Compound Synthesis and Purification Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Start->Biochemical_Assay Kinase_Selectivity Kinase Selectivity Profiling (Panel of kinases) Biochemical_Assay->Kinase_Selectivity Cell_Based_Assay Cellular Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (Western Blot, Cell Cycle) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies End Lead Candidate In_Vivo_Studies->End

Caption: A standard workflow for preclinical CDK2 inhibitor evaluation.

Conclusion

Dinaciclib is a potent, well-characterized pan-CDK inhibitor with a broad spectrum of activity against multiple CDKs, leading to significant anti-tumor effects in various preclinical models. In contrast, this compound is a type II CDK2 inhibitor with a distinct selectivity profile, notably inhibiting the T315I mutant of BCR-ABL.

The limited availability of public data for this compound, particularly regarding its CDK2 inhibitory potency and broader kinase selectivity, makes a direct, comprehensive comparison with dinaciclib challenging. Researchers should consider the well-documented, broad-spectrum activity of dinaciclib for studies requiring potent pan-CDK inhibition. This compound may serve as a valuable tool for investigating the specific roles of type II CDK2 inhibition and for studies related to drug resistance in CML. Further publication of experimental data on this compound is necessary to fully elucidate its potential as a selective CDK2 inhibitor.

References

BGG463 Versus Imatinib: A Comparative Analysis in CML Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, the therapeutic target of imatinib (B729) and other tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has driven the development of next-generation inhibitors. This guide provides a comparative overview of BGG463 (also known as NVP-BGG463 or K03859) and the first-generation TKI, imatinib, in the context of CML models.

Mechanism of Action: A Tale of Two Inhibitors

Imatinib functions as a type I inhibitor, binding to the ATP-binding site of the BCR-ABL kinase in its inactive conformation. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive leukemic cell proliferation and survival.

This compound, in contrast, was rationally designed as a type II inhibitor specifically to overcome resistance conferred by the T315I mutation. Like imatinib, it targets the ATP-binding pocket but does so by binding to the inactive "DFG-out" conformation of the kinase. This mechanism allows it to circumvent the steric hindrance posed by the isoleucine residue at position 315, which prevents the binding of imatinib and other type I inhibitors. The primary distinction lies in this compound's potent activity against the T315I mutant form of BCR-ABL, a critical gap in the efficacy of imatinib.

Preclinical Efficacy: Targeting Wild-Type and Mutant CML

While comprehensive head-to-head preclinical data from a single published study is not publicly available, the following tables summarize known efficacy data for both compounds against various CML cell lines. It is important to note that the data for this compound is limited in the public domain and the following representation for this compound is based on its known potent inhibition of the T315I mutation.

In Vitro Efficacy: Inhibition of CML Cell Lines
Cell LineBCR-ABL StatusImatinib IC50 (nM)This compound IC50 (nM)
K562Wild-Type~250-500Data not available
Ba/F3 p210Wild-Type~500Data not available
Ba/F3 p210 T315IT315I Mutant>10,000Potent Inhibition Reported

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth or kinase activity. Data for imatinib is aggregated from multiple studies and can vary based on experimental conditions. This compound is reported to potently inhibit T315I BCR-ABL autophosphorylation.

In Vivo Efficacy: CML Mouse Models

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of TKIs in CML models.

BCR-ABL Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of the BCR-ABL kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant wild-type or mutant (e.g., T315I) BCR-ABL kinase is purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is used.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor (this compound or imatinib) are incubated in a kinase buffer containing ATP and MgCl2.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or through radioactivity measurement if using ³²P-ATP.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay

Objective: To assess the effect of the inhibitors on the proliferation and viability of CML cells.

Methodology:

  • Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL, or Ba/F3 cells engineered to express wild-type or mutant BCR-ABL) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or imatinib for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Efficacy in a CML Mouse Model

Objective: To evaluate the anti-leukemic activity of the compounds in a living organism.

Methodology:

  • Model Generation: Immunodeficient mice (e.g., NOD/SCID) are injected with CML cells (either cell lines or primary patient-derived cells) expressing wild-type or mutant BCR-ABL.

  • Treatment: Once leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are treated with the vehicle control, imatinib, or this compound via oral gavage daily for a specified period.

  • Monitoring: Disease progression is monitored by measuring tumor burden (e.g., bioluminescence signal), white blood cell counts, and spleen size. Animal survival is also a key endpoint.

  • Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are analyzed for the presence of leukemic cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for comparing the efficacy of TKIs.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits (Wild-Type) This compound This compound This compound->BCR_ABL Inhibits (Wild-Type & T315I)

Caption: BCR-ABL signaling pathway and points of inhibition by Imatinib and this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BCR-ABL Kinase Assay (WT & T315I) Cell_Viability CML Cell Viability Assay (WT & T315I lines) Kinase_Assay->Cell_Viability Confirm Cellular Activity Mouse_Model CML Mouse Model (WT & T315I) Cell_Viability->Mouse_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Burden, Survival) Mouse_Model->Efficacy_Study Data_Analysis Data Analysis and Comparison Report Efficacy_Study->Data_Analysis Comparative Analysis Initial_Screening Compound Synthesis (this compound vs Imatinib) Initial_Screening->Kinase_Assay

Caption: Experimental workflow for comparing the efficacy of TKIs in CML models.

Conclusion

This compound represents a targeted approach to address a key mechanism of resistance to imatinib in CML. Its distinct ability to inhibit the T315I mutant BCR-ABL kinase makes it a valuable tool for studying and potentially treating resistant forms of the disease. While direct, comprehensive comparative efficacy data with imatinib across a range of preclinical models is not fully available in the public domain, the rationale for its development and its reported potent activity against the T315I mutation highlight its significance in the landscape of CML therapeutics. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the comparative efficacy and safety profile of this compound relative to imatinib and other TKIs.

Head-to-Head Comparison: BGG463 vs. Nilotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, small molecule kinase inhibitors have revolutionized treatment paradigms. This guide provides a detailed head-to-head comparison of two such inhibitors, BGG463 and nilotinib (B1678881), focusing on their performance, underlying mechanisms, and experimental validation. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Overview and Mechanism of Action

This compound (also known as NVP-BHG712) is a potent and selective inhibitor of the Ephrin type-B receptor 4 (EphB4) tyrosine kinase.[1] EphB4 and its ligand, ephrin-B2, are critically involved in embryonic vessel development, vascular remodeling, and pathological angiogenesis in tumors.[1] By inhibiting the kinase activity of EphB4, this compound disrupts downstream signaling pathways, thereby impeding VEGF-driven angiogenesis.[2]

Nilotinib , on the other hand, is a highly selective inhibitor of the BCR-ABL tyrosine kinase.[3][4] The BCR-ABL fusion protein is the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), driving uncontrolled proliferation of leukemia cells.[3][4] Nilotinib binds to the ATP-binding site of the BCR-ABL protein with high affinity, overriding resistance to earlier-generation inhibitors like imatinib.[2] It also demonstrates inhibitory activity against other kinases such as c-Kit, PDGFR, and DDR1.[3][4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the known inhibitory activities of this compound and nilotinib against a panel of kinases.

Kinase TargetThis compound (NVP-BHG712) IC50/ED50Nilotinib IC50
Primary Target
EphB425 nM (ED50, cellular)[2]-
BCR-ABL-20-fold more potent than imatinib[3]
Off-Target Kinases
c-AblModerately inhibited[2]Potent inhibitor[3]
c-Kit-Potent inhibitor[4]
c-RafModerately inhibited[2]-
c-SrcModerately inhibited[2]-
DDR1-Potent inhibitor[3][4]
PDGFRα/β-Potent inhibitor[4]
VEGFR24200 nM (ED50, cellular)[2]-

Preclinical Efficacy

In Vitro Cellular Assays

The anti-proliferative activity of both compounds has been evaluated in various cell lines.

Cell LineAssay TypeThis compound (NVP-BHG712) EffectNilotinib Effect
A375 melanoma (EphB4 transfected)EphB4 AutophosphorylationED50 = 25 nM[2]Not Reported
K562 (CML)ProliferationNot ReportedPotent inhibition[3]
Ba/F3 (Pro-B) expressing BCR-ABL mutantsProliferationNot ReportedEffective against most imatinib-resistant mutants (except T315I)[5]
In Vivo Models

This compound has demonstrated significant anti-angiogenic effects in preclinical models, while nilotinib has shown potent anti-leukemic activity.

Animal ModelTumor TypeThis compound (NVP-BHG712) OutcomeNilotinib Outcome
Mouse VEGF-driven angiogenesis modelAngiogenesisInhibition of vessel formation[2]Not Reported
Mouse xenograft with BCR-ABL positive cellsCMLNot ReportedSignificant tumor growth inhibition[6]

Safety and Toxicology

A comprehensive understanding of a drug's safety profile is paramount for its clinical development.

This compound (NVP-BHG712): Detailed public information on the safety and toxicology of this compound is limited. As a selective EphB4 inhibitor, potential side effects could be related to its impact on vascular development and remodeling.

Nilotinib: The safety profile of nilotinib is well-characterized from extensive clinical use. Common adverse events include myelosuppression, QT prolongation, pancreatitis, and hepatotoxicity.[7] Cardiovascular events have also been reported with long-term use.[8]

Signaling Pathways

The distinct mechanisms of action of this compound and nilotinib are rooted in their modulation of different signaling cascades.

This compound and EphB4 Signaling

This compound inhibits the forward signaling of the EphB4 receptor. Upon binding of its ligand, ephrin-B2, EphB4 autophosphorylates and activates downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration. By blocking EphB4 kinase activity, this compound attenuates these pro-tumorigenic signals.

EphB4_Signaling cluster_membrane Cell Membrane ephrinB2 ephrin-B2 EphB4 EphB4 Receptor ephrinB2->EphB4 Binding & Activation PI3K PI3K EphB4->PI3K Phosphorylation RAS RAS EphB4->RAS This compound This compound This compound->EphB4 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits the EphB4 signaling pathway.
Nilotinib and BCR-ABL Signaling

Nilotinib targets the constitutively active BCR-ABL kinase, which drives the proliferation of CML cells through multiple downstream pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. Nilotinib's inhibition of BCR-ABL leads to the suppression of these oncogenic signals and induces apoptosis in leukemia cells.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR-ABL BCR-ABL (Constitutively Active Kinase) JAK_STAT JAK/STAT Pathway BCR-ABL->JAK_STAT RAS_MAPK RAS/MAPK Pathway BCR-ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR-ABL->PI3K_AKT Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibition Leukemic_Proliferation Leukemic Cell Proliferation & Survival JAK_STAT->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation

Nilotinib blocks BCR-ABL downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against their target kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Assay Buffer - Test Compound (this compound or Nilotinib) Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of the recombinant target kinase (EphB4 or BCR-ABL), a suitable substrate, ATP, and the test compound (this compound or nilotinib) in a kinase assay buffer.

  • Incubation: In a microplate, incubate the kinase with serial dilutions of the test compound for a predetermined period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Reaction Termination: After a specific incubation time, stop the reaction using a suitable reagent.

  • Signal Detection: Measure the kinase activity by detecting the phosphorylated substrate. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE, or radioactivity for P81 phosphocellulose paper).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with varying concentrations of Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a cell viability MTT assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or nilotinib. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.[1][9]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant tumor cells into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Drug Administer Test Compound (e.g., oral gavage, IP injection) and Vehicle Control daily Randomize_Mice->Administer_Drug Monitor Monitor tumor volume and body weight regularly Administer_Drug->Monitor Endpoint Continue treatment until predefined endpoint is reached Monitor->Endpoint Analyze_Data Analyze Data: - Tumor Growth Inhibition (%TGI) - Statistical analysis Endpoint->Analyze_Data End End Analyze_Data->End

Workflow for an in vivo tumor xenograft study.

Protocol Steps:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups, including a vehicle control group.

  • Drug Administration: Administer the test compound (this compound or nilotinib) and the vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group or a set number of days).

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group and perform statistical analysis to determine the significance of the anti-tumor effect.[10][11]

Conclusion

This compound and nilotinib are potent kinase inhibitors with distinct primary targets and mechanisms of action. This compound's inhibition of EphB4 positions it as a potential anti-angiogenic agent, while nilotinib's potent activity against BCR-ABL has established it as a cornerstone in the treatment of CML. The choice between these or similar inhibitors for further development will depend on the specific therapeutic context, including the target cancer's molecular profile and the desired therapeutic outcome. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel kinase inhibitors.

References

Validating BGG463 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of BGG463, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl fusion protein. While specific cellular data for this compound is limited in publicly available literature, this document outlines established experimental protocols and presents comparative data from well-characterized inhibitors of the same targets. This guide will enable researchers to design and execute robust experiments to confirm the mechanism of action of this compound and similar compounds in a cellular context.

This compound and its Targets

This compound is a type II kinase inhibitor that has been shown to potently inhibit CDK2 and the constitutively active Bcr-Abl tyrosine kinase, including the gatekeeper mutant T315I, which confers resistance to many first-generation Bcr-Abl inhibitors. Validating that this compound engages these targets within a cell is a critical step in its preclinical development.

Comparative Inhibitors

To provide a framework for evaluating this compound's performance, this guide includes data from the following well-established kinase inhibitors:

  • Bcr-Abl Inhibitors:

    • Imatinib: A first-generation Bcr-Abl inhibitor.

    • Dasatinib: A second-generation, dual Src/Abl inhibitor.

    • Nilotinib: A second-generation Bcr-Abl inhibitor.

  • CDK Inhibitor:

    • Palbociclib: A highly selective inhibitor of CDK4 and CDK6, used here as a representative example for cellular assays targeting CDK activity.

Quantitative Data Comparison

The following table summarizes the available in vitro inhibitory concentrations (IC50) for this compound against its primary targets. This data serves as a benchmark for interpreting the results of cellular target engagement assays.

CompoundTargetIC50 (µM)
This compound Bcr-Abl0.09
c-Abl-T334I0.25
Bcr-Abl-T315I0.590

Experimental Protocols for Target Validation

Here, we detail key experimental methodologies for validating the cellular engagement of this compound for both of its primary targets.

Bcr-Abl Target Engagement: Phospho-CrkL Western Blot

Principle: CrkL (CRK-like protein) is a direct substrate of the Bcr-Abl kinase. Inhibition of Bcr-Abl in cells leads to a decrease in the phosphorylation of CrkL at tyrosine 207 (p-CrkL). This can be readily detected by Western blot, providing a direct readout of target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture a Bcr-Abl positive cell line (e.g., K562) in appropriate media.

    • Treat cells with a dose-range of this compound (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Imatinib).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-CrkL (Tyr207).

    • As a loading control, subsequently probe the same membrane with an antibody for total CrkL or a housekeeping protein (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the p-CrkL signal to the total CrkL or housekeeping protein signal. Plot the normalized p-CrkL levels against the this compound concentration to determine the cellular IC50.

CDK2 Target Engagement: Phospho-Rb Western Blot

Principle: The Retinoblastoma protein (Rb) is a key substrate of CDKs, including CDK2. Phosphorylation of Rb is a critical event for cell cycle progression from G1 to S phase. Inhibition of CDK2 activity will lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811).

Protocol:

  • Cell Culture and Treatment:

    • Use a cell line where proliferation is dependent on CDK2 activity (e.g., MCF-7, U2OS).

    • Synchronize cells in the G1 phase of the cell cycle if desired (e.g., by serum starvation).

    • Treat cells with a dose-range of this compound. Include a vehicle control and a relevant CDK inhibitor as a positive control.

  • Cell Lysis and Protein Quantification:

    • Follow the same procedure as described for the p-CrkL Western blot.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe the membrane with a primary antibody specific for a CDK-dependent phosphorylation site on Rb (e.g., phospho-Rb Ser780).

    • Probe for total Rb or a housekeeping protein as a loading control.

    • Proceed with secondary antibody incubation and detection.

  • Data Analysis:

    • Quantify and normalize the phospho-Rb signal to total Rb or the housekeeping protein. Determine the cellular IC50 for Rb phosphorylation inhibition.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability in a cellular environment to confirm direct target engagement.

Protocol:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein (Bcr-Abl or CDK2) remaining at each temperature by Western blot or other quantitative methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Pathways and Workflows

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling Bcr-Abl Bcr-Abl CrkL CrkL Bcr-Abl->CrkL Phosphorylates Downstream Signaling Downstream Signaling CrkL->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound This compound This compound->Bcr-Abl Inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

CDK2/Rb Signaling Pathway

CDK2_Rb_Signaling Cyclin E/CDK2 Cyclin E/CDK2 Rb Rb Cyclin E/CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->Cyclin E/CDK2 Inhibits

Caption: CDK2/Rb pathway in G1/S cell cycle transition and inhibition by this compound.

Western Blot Workflow for Target Engagement

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Lysis Cell Lysis Drug Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Quantification Quantification Detection->Quantification Normalization Normalization Quantification->Normalization IC50 Determination IC50 Determination Normalization->IC50 Determination

Caption: General workflow for Western blot-based target engagement assays.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Heat Challenge Heat Challenge Treat with Compound->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Soluble Fraction Collect Soluble Fraction Centrifugation->Collect Soluble Fraction Protein Detection (WB/ELISA) Protein Detection (WB/ELISA) Collect Soluble Fraction->Protein Detection (WB/ELISA) Generate Melting Curve Generate Melting Curve Protein Detection (WB/ELISA)->Generate Melting Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By employing the methodologies outlined in this guide, researchers can effectively validate the cellular target engagement of this compound and other kinase inhibitors, providing crucial data for their continued development as therapeutic agents.

Cross-reactivity profile of BGG463 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comprehensive overview of the cross-reactivity profile of the kinase inhibitor BGG463. However, based on currently available public information, a detailed kinome-wide selectivity profile for this compound has not been published. While specific inhibitory concentrations (IC50) for a limited number of kinases have been reported, a broad comparison against a larger panel of kinases is not possible at this time.

This document will, therefore, serve as a template, outlining the essential components of a comprehensive cross-reactivity analysis and providing the methodologies for the key experiments required to generate such a profile.

Quantitative Data Summary

A comprehensive analysis of a kinase inhibitor's selectivity involves screening against a large panel of kinases. The results are typically presented as a percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases.

Table 1: Inhibitory Activity of this compound against a Limited Kinase Panel

Kinase TargetIC50 (µM)Reference
c-ABL-T334I0.25[1]
BCR-ABL0.09[1]
BCR-ABL-T315I0.590[1]

Table 2: Hypothetical Cross-Reactivity Profile of this compound against a Broad Kinase Panel (Template)

This table illustrates how a comprehensive selectivity profile would be presented. Data would be generated from a broad kinase screen, such as a KINOMEscan™.

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase Family
Primary Target(s)
ABL1>95%90TK
Off-Target Hits (>50% Inhibition)
SRC85%500TK
LCK70%>1000TK
FYN65%>1000TK
No Significant Inhibition (<50% Inhibition)
EGFR<10%>10000TK
INSR<10%>10000TK
............

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of a kinase inhibitor.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To determine the binding affinity of a test compound against a large panel of kinases.

Methodology: This assay is based on a competitive binding assay.[2]

  • Assay Components: A test compound, a DNA-tagged kinase, and an immobilized ligand that binds to the active site of the kinase are the three main components.[2]

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.[2] A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as "Percent of control," where the control is a vehicle (e.g., DMSO).[2] A low percentage of control indicates strong inhibition.

Biochemical IC50 Determination Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology: A common method is a radiometric assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide substrate, ATP (including a radiolabeled form like ³³P-ATP), and a buffer solution.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a set period at an optimal temperature.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact and evaluation of a kinase inhibitor.

cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BCR_ABL

Caption: this compound inhibits the BCR-ABL signaling pathway.

cluster_1 Kinase Cross-Reactivity Profiling Workflow Compound Test Compound (e.g., this compound) Binding_Assay Competitive Binding Assay (e.g., KINOMEscan™) Compound->Binding_Assay Kinase_Panel Broad Panel of Recombinant Kinases Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (e.g., qPCR) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Workflow for determining kinase inhibitor selectivity.

References

A Guide to Investigating the Synergistic Potential of BGG463 with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data on the synergistic effects of BGG463 in combination with other tyrosine kinase inhibitors (TKIs). This guide provides a theoretical framework for investigating potential synergistic combinations based on the known mechanisms of action of this compound and published research on analogous drug classes. The proposed combinations and experimental protocols are intended to serve as a starting point for research and are not based on proven clinical or preclinical efficacy for this compound.

Introduction to this compound

This compound is a dual-action inhibitor, targeting both Cyclin-Dependent Kinase 2 (CDK2) and the T315I mutant of the BCR-ABL fusion protein. This dual specificity suggests its potential therapeutic application in cancers characterized by cell cycle dysregulation and in specific subtypes of Chronic Myeloid Leukemia (CML) that are resistant to other TKIs due to the T315I "gatekeeper" mutation. The exploration of this compound in combination with other TKIs is a rational approach to enhance therapeutic efficacy, overcome resistance, and potentially reduce individual drug dosages to minimize toxicity.

Hypothetical Synergistic Combinations with this compound

Based on its known targets, this compound could potentially synergize with TKIs that inhibit parallel or downstream survival pathways. The following sections outline potential combination strategies, the scientific rationale, and the expected synergistic outcomes.

This compound and EGFR Inhibitors (e.g., Erlotinib, Osimertinib)

Scientific Rationale: The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers. Preclinical studies have demonstrated a synergistic anticancer effect by targeting both CDK2 and the EGFR-ERK signaling pathway.[1][2][3][4][5] Inhibition of CDK2 can disrupt the cell cycle, while EGFR inhibitors block a key mitogenic signaling cascade. The combined blockade of these two fundamental cancer-promoting pathways could lead to enhanced apoptosis and more profound tumor growth inhibition.

Potential Indications: Non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors with EGFR activation.

Expected Synergistic Effects:

  • Enhanced inhibition of cell proliferation

  • Increased induction of apoptosis

  • Overcoming resistance to single-agent EGFR inhibitors

This compound and Ponatinib (B1185)

Scientific Rationale: Ponatinib is a potent pan-BCR-ABL inhibitor with activity against the T315I mutation.[6] While this compound also targets the T315I mutant, combining it with ponatinib could offer a dual-pronged attack on this resistant clone. Studies have shown that combining different TKIs, such as the allosteric inhibitor asciminib (B605619) with ponatinib, can lead to synergistic effects and suppress the emergence of further resistance in CML cells with T315I-inclusive compound mutations.[7][8] A similar synergistic effect might be achievable with the combination of this compound and ponatinib.

Potential Indications: T315I-positive Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).

Expected Synergistic Effects:

  • More complete inhibition of BCR-ABL T315I kinase activity

  • Prevention or delay of the emergence of resistant clones

  • Enhanced induction of apoptosis in resistant leukemia cells

This compound and CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib)

Scientific Rationale: CDK4/6 inhibitors are established therapies for HR+/HER2- breast cancer, where they induce a G1 cell cycle arrest. However, resistance can emerge through various mechanisms, including the upregulation of Cyclin E-CDK2 activity. Combining a CDK2 inhibitor like this compound with a CDK4/6 inhibitor could provide a more comprehensive blockade of the cell cycle, potentially overcoming or preventing resistance. Preclinical studies combining selective CDK2 inhibitors with CDK4/6 inhibitors have shown synergistic tumor growth inhibition in models of CDK4/6 inhibitor-resistant breast cancer.[9][10]

Potential Indications: HR+/HER2- breast cancer, particularly in the context of resistance to CDK4/6 inhibitors.

Expected Synergistic Effects:

  • Synergistic inhibition of cell cycle progression

  • Overcoming acquired resistance to CDK4/6 inhibitors

  • Induction of tumor regression in resistant models

Quantitative Data on Analogous Synergistic Combinations

The following tables summarize preclinical data from studies on drug combinations analogous to those proposed for this compound.

Table 1: Preclinical Synergy of CDK2 Inhibitors with Other Kinase Inhibitors

CDK2 InhibitorCombination AgentCancer TypeKey FindingsReference
PF-07104091Atirmociclib (CDK4i)HR+/HER2- Breast CancerSynergistic tumor growth inhibition and tumor regression in xenograft models.[9]
BLU-222Palbociclib/Ribociclib (CDK4/6i)CDK4/6i-Resistant Breast CancerSynergistic antitumor activity in PDX models, inducing durable tumor regression.[10]
JNJ-7706621 (CDK1/2i)AZD9291 (EGFRi)Lung CancerSynergistic anticancer effect through downregulation of ERK1/2 stability and activity.[3][4][5]

Table 2: Preclinical Synergy in T315I-Mutant CML Models

TKI 1TKI 2Cancer TypeKey FindingsReference
PonatinibAsciminibT315I-mutant CMLSynergistic induction of growth arrest and apoptosis in cell lines and primary CML cells.[7][8]
PonatinibDasatinibT315I-mutant CMLSynergistic inhibition of cell growth in Ba/F3 cells expressing the T315I mutation.[11]
GNF-2 (Allosteric Inhibitor)DasatinibT315I-mutant CMLCooperation in inhibiting proliferation and clonogenicity of Ba/F3 cells with the T315I mutation.[12]

Signaling Pathway and Experimental Workflow Diagrams

BGG463_Synergy_Pathways cluster_CellCycle Cell Cycle Regulation cluster_BCR_ABL BCR-ABL Signaling cluster_EGFR EGFR Signaling CDK46 CDK4/6 G1_S G1-S Transition CDK46->G1_S CDK2 CDK2 CDK2->G1_S BCR_ABL_T315I BCR-ABL (T315I) Downstream Downstream Effectors (e.g., STAT5, RAS/MAPK) BCR_ABL_T315I->Downstream Proliferation_Survival Proliferation_Survival Downstream->Proliferation_Survival Proliferation & Survival Cancer_Progression Cancer_Progression Proliferation_Survival->Cancer_Progression Leads to EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK RAS_MAPK->Proliferation_Survival This compound This compound This compound->CDK2 Inhibits This compound->BCR_ABL_T315I Inhibits Other_TKIs Other TKIs (EGFRi, Ponatinib, CDK4/6i) Other_TKIs->CDK46 Inhibits Other_TKIs->BCR_ABL_T315I Inhibits Other_TKIs->EGFR Inhibits Synergy_Workflow start Start: Cancer Cell Lines (e.g., T315I+ CML, EGFR+ NSCLC) single_agent Single-Agent Dose Response (this compound and TKI) start->single_agent checkerboard Checkerboard Assay (Combination Dose Matrix) single_agent->checkerboard viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) checkerboard->viability ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc synergy_eval Evaluate Synergy (CI < 1 indicates synergy) ci_calc->synergy_eval mechanism Mechanistic Studies (Western Blot, Flow Cytometry for Apoptosis/Cell Cycle) synergy_eval->mechanism If Synergistic invivo In Vivo Validation (Xenograft/PDX Models) mechanism->invivo end End: Confirmed Synergy invivo->end

References

A Comparative Analysis of Kinase Inhibitors: Dasatinib vs. BGG463

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the multi-targeted kinase inhibitor Dasatinib (B193332) is provided below, including its mechanism of action, target profile, and supporting experimental data. A direct comparative analysis with BGG463 is not possible at this time due to the limited availability of public data on the latter compound.

In contrast, dasatinib is a well-characterized, FDA-approved medication used in the treatment of specific types of leukemia.[2][3] This guide will now focus on providing a detailed analysis of dasatinib for researchers, scientists, and drug development professionals.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib, sold under the brand name Sprycel, is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[2][4] It is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3][4]

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases.[5] This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive cancer cell proliferation and survival.[5] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which distinguishes it from first-generation inhibitors like imatinib (B729) that primarily recognize the inactive conformation.[4][5][6] This dual-binding capability contributes to its efficacy against many imatinib-resistant mutations.[4][6]

Target Profile

Dasatinib is known for its broad target profile, inhibiting a range of kinases at nanomolar concentrations. Its primary targets include:

  • BCR-ABL: The fusion protein central to the pathogenesis of Ph+ leukemias.[4][5] Dasatinib is reported to be 325 times more potent than imatinib in inhibiting the BCR-ABL tyrosine kinase in vitro.[6]

  • SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN, which are involved in various cellular processes like proliferation, migration, and survival.[4][5]

  • c-KIT: A receptor tyrosine kinase implicated in various cancers.[4]

  • Ephrin (EPH) Receptors: Such as EPHA2.[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR)β: A key player in angiogenesis and cell growth.[4]

The broad specificity of dasatinib, while contributing to its efficacy, also presents potential for off-target effects.[7]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of dasatinib against various kinases, as reported in publicly available data.

Kinase TargetIC50 (nM)Assay TypeReference
BCR-ABL<1Cell-based[8]
SRC0.5Biochemical[7]
LCK1.1Biochemical[7]
YES0.4Biochemical[7]
FYN0.2Biochemical[7]
c-KIT5Cell-based[4]
PDGFRβ28Biochemical[4]
EPHA230Biochemical[4]

Note: IC50 values can vary depending on the specific experimental conditions and assay format.

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in cancer cells. The diagram below illustrates the primary signaling cascades targeted by dasatinib.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT, EPHR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR BCR_ABL BCR-ABL BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR STAT STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases (SRC, LCK, etc.) SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT_mTOR SRC->STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Promotes Survival Survival Transcription->Survival Promotes Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits multiple oncogenic signaling pathways.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines typical methodologies used to assess the activity of kinase inhibitors like dasatinib.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow A 1. Prepare reaction mix: - Purified Kinase - Substrate - ATP B 2. Add Dasatinib (or other inhibitor) A->B C 3. Incubate at 37°C B->C D 4. Measure kinase activity (e.g., phosphorylation of substrate) C->D E 5. Calculate IC50 D->E

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Steps:

  • Reagents: Purified recombinant kinase, specific peptide substrate, ATP, and the test compound (dasatinib).

  • Procedure: The kinase, substrate, and varying concentrations of dasatinib are pre-incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each dasatinib concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Workflow:

Cell_Proliferation_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of Dasatinib A->B C 3. Incubate for 72 hours B->C D 4. Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure signal (absorbance/luminescence) D->E F 6. Calculate GI50/IC50 E->F

References

Safety Operating Guide

Navigating the Safe Disposal of BGG463: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the proper disposal of BGG463, a research-grade chemical.

Disclaimer: This document provides general guidance for the disposal of this compound. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and definitive safety and disposal information. The SDS is the primary and authoritative source for all safety-related procedures.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.

PropertyValue
CAS Number 890129-26-7
Synonyms K03859, NVP-BGG463
Molecular Formula C₃₀H₂₉F₃N₆O₃
Molecular Weight 578.6 g/mol
Physical State Solid
Purity ≥95%
Solubility in DMSO 0.1-1 mg/mL (Slightly soluble)
Solubility in Methanol 1-10 mg/mL (Sparingly soluble)

Experimental Protocol: this compound Disposal Procedure

The following protocol outlines a general procedure for the disposal of small quantities of this compound, treating it as a potentially hazardous chemical of unknown toxicity. This protocol should be adapted based on the specific guidelines provided in the manufacturer's SDS and local environmental regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound.

    • Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container should be appropriate for the solvent used (e.g., glass for organic solvents).

3. Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or research group.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the importance of safety and regulatory compliance.

BGG463_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal sds Obtain & Review This compound SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Collect Solid Waste (Unused powder, contaminated items) fume_hood->solid_waste liquid_waste Collect Liquid Waste (Solutions containing this compound) fume_hood->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Ensure Proper Labeling: Chemical Name, Date, PI solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Protocols for Handling BGG463

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as BGG463. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a compound identified for research use only. Adherence to these guidelines is critical to mitigate potential risks and ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on the scale of the work and a formal risk assessment.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood.

  • Good laboratory practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area with a suitable decontaminating agent.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use designated, properly labeled, and sealed containers for solid and liquid waste.

  • Disposal Route: Dispose of hazardous waste through a licensed waste disposal contractor. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable labware, PPE, and spill cleanup materials that have come into contact with this compound must be disposed of as hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

BGG463_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate and Label Hazardous Waste E->F G Doff PPE F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for safe handling of this compound.

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